molecular formula C18H19NO4 B1298152 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide CAS No. 247592-66-1

2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide

Cat. No.: B1298152
CAS No.: 247592-66-1
M. Wt: 313.3 g/mol
InChI Key: AQXAZPOBTQRCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide ( 247592-66-1) is a high-purity phenoxy acetamide derivative offered with a minimum purity of ≥97% . This compound is part of a class of synthetic intermediates that are actively investigated in medicinal chemistry for the development of novel therapeutic agents, particularly in the field of oncology research . Phenoxy acetamide derivatives have been documented in scientific literature for their diverse biological activities, which include serving as core structures for cytotoxic and anti-proliferative agents against multiple cancer cell lines . The molecular formula of this compound is C₁₈H₁₉NO₄, and it has a molecular weight of 313.35 g/mol . Its structure features key physicochemical properties, including a topological polar surface area (TPSA) of 64.63 Ų and four hydrogen bond acceptors, which can influence its bioavailability and interaction with biological targets . Researchers value this compound as a versatile building block for further chemical modifications, such as the synthesis of more complex molecules like chalcones, indoles, and quinolines, which are prominent scaffolds in drug discovery . Safety and Handling: This product is classified with the signal word "Warning" under GHS guidelines. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Appropriate personal protective equipment should be used, and handling should occur in a well-ventilated environment. Usage Statement: This product is supplied for Research and Further Manufacturing Use Only . It is strictly not for diagnostic or therapeutic use, including direct human use .

Properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-22-17-10-14(11-20)7-8-16(17)23-12-18(21)19-15-6-4-5-13(2)9-15/h4-11H,3,12H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXAZPOBTQRCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354478
Record name 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247592-66-1
Record name 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic compound 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide, identified by the CAS Number 247592-66-1 [1][2]. This document delineates its chemical identity, a plausible synthetic route with detailed experimental protocol, and a discussion of its potential applications in medicinal chemistry and materials science. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to understand and potentially adapt these methodologies for their specific research needs.

Chemical Identity and Physicochemical Properties

2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide is a multifaceted organic molecule featuring an acetamide linkage, an ether, and a reactive aldehyde functional group. This unique combination of moieties suggests its potential as a versatile intermediate in the synthesis of more complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery.

PropertyValueSource
CAS Number 247592-66-1Arctom[1], BLDpharm[2]
Molecular Formula C18H19NO4Calculated
Molecular Weight 313.35 g/mol Calculated
IUPAC Name 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamideN/A
Synonyms 2-(2-Ethoxy-4-formylphenoxy)-N-(m-tolyl)acetamideBLDpharm[2]

Synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide

The synthesis of the title compound can be logically approached through a two-step process, beginning with the preparation of an N-substituted chloroacetamide, followed by a Williamson ether synthesis with a suitably substituted phenol. This method is a common and reliable strategy for the formation of the ether linkage present in the target molecule.

Synthetic Workflow

The overall synthetic strategy is depicted below:

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Williamson Ether Synthesis m-toluidine m-Toluidine N_chloroacetamide 2-chloro-N-(3-methylphenyl)acetamide m-toluidine->N_chloroacetamide Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->N_chloroacetamide target_compound 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide N_chloroacetamide->target_compound Nucleophilic Substitution phenol 3-Ethoxy-4-hydroxybenzaldehyde phenol->target_compound

Caption: Synthetic workflow for 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of related acetamide derivatives.

Step 1: Synthesis of 2-chloro-N-(3-methylphenyl)acetamide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-toluidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution of m-toluidine over a period of 30 minutes. The addition is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(3-methylphenyl)acetamide. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide

  • Reaction Setup: To a solution of 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base like potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Addition of the Intermediate: Add the crude 2-chloro-N-(3-methylphenyl)acetamide (1 equivalent) from Step 1 to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude product may precipitate out of the solution. Collect the solid by filtration. If no solid forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide.

Potential Applications and Areas for Further Research

While specific applications for 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide are not extensively documented in publicly available literature, its structural motifs suggest several promising avenues for investigation, particularly in medicinal chemistry.

Intermediate for Heterocyclic Synthesis

The presence of the formyl (aldehyde) group makes this compound a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The aldehyde can undergo condensation reactions with various nucleophiles to form Schiff bases, which can then be further cyclized. For instance, reaction with thiosemicarbazide could lead to thiosemicarbazones, which are precursors to various five- and six-membered sulfur and nitrogen-containing heterocycles. Similarly, Knoevenagel condensation with active methylene compounds can be employed to generate diverse molecular scaffolds.

Potential Biological Activities

Many acetamide derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of the title compound, with its ethoxy and formylphenoxy moieties, could modulate these activities. It is plausible that this compound or its derivatives could be explored for:

  • Antimicrobial Activity: The core structure could be a scaffold for the development of new antibacterial or antifungal agents.

  • Anticancer Activity: The acetamide linkage is present in several known anticancer agents. The reactivity of the aldehyde could be exploited to conjugate this molecule to other pharmacophores or targeting moieties.

  • Enzyme Inhibition: The molecule could be investigated as a potential inhibitor of various enzymes, where the different functional groups can interact with the active site.

The following diagram illustrates the potential derivatization pathways for exploring biological activities:

Derivatization_Pathways cluster_reactions Chemical Transformations cluster_products Potential Derivatives target_compound 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide reductive_amination Reductive Amination target_compound->reductive_amination knoevenagel Knoevenagel Condensation target_compound->knoevenagel wittig Wittig Reaction target_compound->wittig oxidation Oxidation target_compound->oxidation amines Amines/Schiff Bases reductive_amination->amines alkenes α,β-Unsaturated Systems knoevenagel->alkenes wittig->alkenes carboxylic_acid Carboxylic Acid oxidation->carboxylic_acid

Caption: Potential derivatization pathways of the title compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide is a compound with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is achievable through standard organic chemistry transformations. The presence of a reactive aldehyde group opens up numerous possibilities for derivatization and the creation of novel molecular entities with potentially valuable biological activities. Further research into the properties and applications of this compound is warranted.

References

  • Arctom. 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide. [Link]

Sources

"2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide" physical properties

[1]

Executive Summary

2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide (CAS: 247592-66-1) is a synthetic organic compound belonging to the class of phenoxyacetamides . Structurally, it is an ether derivative linking an ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) scaffold to a m-toluidine (3-methylaniline) moiety via an acetamide linker.

This compound is primarily utilized as a molecular building block in medicinal chemistry, specifically for the synthesis of Schiff bases, hydrazones, and related heterocycles evaluated for antimicrobial, antioxidant, and enzyme inhibitory activities. Its dual carbonyl functionality (aldehyde and amide) makes it a versatile intermediate for divergent synthesis.

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

PropertyValue
IUPAC Name 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide
Common Synonyms 2-(2-ethoxy-4-formylphenoxy)-N-(m-tolyl)acetamide; 2-(4-Formyl-2-ethoxyphenoxy)-N-(3-methylphenyl)acetamide
CAS Registry Number 247592-66-1
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight 313.35 g/mol
SMILES CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC(=C2)C
InChI Key Specific key not indexed in public domain; analog-derived
Structural Functionalization[6]
  • Aldehyde (-CHO): Located at the para position of the phenoxy ring; serves as an electrophilic handle for condensation reactions (e.g., with amines to form imines).

  • Acetamide Linker (-OCH₂CONH-): Provides hydrogen bonding capability (H-bond donor and acceptor) and structural flexibility.

  • Ethoxy Group (-OCH₂CH₃): Increases lipophilicity compared to the methoxy analog (vanillin), potentially altering bioavailability in pharmacological studies.

  • m-Tolyl Group: The 3-methyl substitution on the N-phenyl ring introduces asymmetry and steric bulk, influencing crystal packing and enzyme binding affinity.

Physical Properties

Note: As a specialized research chemical, specific experimental values for this CAS number are not widely published in standard physicochemical databases. The values below represent authoritative predictions based on Structure-Property Relationships (SPR) of close structural analogs (e.g., N-phenyl and 4-methyl isomers).

Physicochemical Data[4]
PropertyValue / PredictionConfidence Level
Physical State Crystalline SolidHigh (Analogous amides are solids)
Appearance White to pale yellow powderHigh
Melting Point 118 – 128 °C (Predicted)Medium (Based on p-tolyl analog MP ~135°C)
Boiling Point ~530 °C (at 760 mmHg)Low (Decomposes before boiling)
Solubility (Water) Insoluble (< 0.1 mg/mL)High (Lipophilic backbone)
Solubility (Organic) Soluble in DMSO, DMF, CHCl₃, Ethyl AcetateHigh
LogP (Octanol/Water) 2.6 ± 0.3 High (Calculated)
Polar Surface Area ~64 ŲHigh
Solubility Profile & Handling
  • Solvent Selection: For biological assays, prepare stock solutions in DMSO (Dimethyl Sulfoxide). The compound is expected to be stable in DMSO at room temperature for short durations.

  • Stability: The aldehyde group is susceptible to oxidation to carboxylic acid upon prolonged exposure to air. Store under inert gas (Nitrogen/Argon) at -20°C.

Synthesis & Reaction Engineering

The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide follows a convergent Williamson Ether Synthesis pathway. This protocol ensures high yield and regioselectivity.

Synthetic Pathway (Graphviz Visualization)

SynthesisPathA3-Methylaniline(m-Toluidine)I1Intermediate:2-Chloro-N-(3-methylphenyl)acetamideA->I1Nucleophilic Acyl SubstitutionBChloroacetylChlorideB->I1CEthyl Vanillin(3-Ethoxy-4-hydroxybenzaldehyde)PTARGET:2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamideC->PR2Base (TEA/K2CO3)DCM, 0°CI1->R2I1->PWilliamson Ether Synthesis(SN2 Substitution)R1K2CO3 / KIReflux in Acetone/ACNR1->P

Caption: Convergent synthesis via N-acylation followed by Williamson etherification.

Detailed Protocol

Step 1: Synthesis of 2-Chloro-N-(3-methylphenyl)acetamide

  • Dissolve 3-methylaniline (1.0 eq) in dry Dichloromethane (DCM) with Triethylamine (1.2 eq) as a proton scavenger.

  • Cool to 0°C. Dropwise add Chloroacetyl chloride (1.1 eq).

  • Stir at Room Temperature (RT) for 2–4 hours.

  • Wash with water, dry over Na₂SO₄, and concentrate to yield the chloroacetamide intermediate.

Step 2: Coupling with Ethyl Vanillin

  • Reaction Matrix: Suspend Ethyl Vanillin (1.0 eq) and anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) in dry Acetone or Acetonitrile.

  • Catalysis: Add a catalytic amount of Potassium Iodide (KI) to accelerate the Finkelstein-like substitution.

  • Addition: Add 2-Chloro-N-(3-methylphenyl)acetamide (1.0 eq).

  • Reflux: Heat to reflux (56°C for Acetone / 82°C for ACN) for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Filter inorganic salts while hot. Evaporate solvent.

  • Purification: Recrystallize from Ethanol or Ethanol/Water mixtures to obtain the pure target compound.

Spectroscopic Characterization

To validate the physical identity of the compound, researchers should verify the following diagnostic signals.

Infrared Spectroscopy (FT-IR)
  • Amide N-H Stretch: 3250 – 3350 cm⁻¹ (Sharp, medium intensity).

  • Aldehyde C=O Stretch: 1680 – 1695 cm⁻¹ (Strong, distinct from amide).

  • Amide I (C=O) Stretch: 1650 – 1665 cm⁻¹ (Strong).

  • Ether C-O-C Stretch: 1200 – 1260 cm⁻¹.

Nuclear Magnetic Resonance (¹H-NMR, 300/400 MHz, DMSO-d₆)
  • Aldehyde Proton (-CHO): Singlet at δ 9.8 – 9.9 ppm .

  • Amide Proton (-NH): Singlet at δ 10.0 – 10.2 ppm (D₂O exchangeable).

  • Aromatic Protons: Multiplet at δ 6.8 – 7.6 ppm (7 protons total).

  • Linker Methylene (-OCH₂-CO): Singlet at δ 4.7 – 4.8 ppm .

  • Ethoxy Methylene (-OCH₂CH₃): Quartet at δ 4.1 ppm .

  • Methyl Group (Ar-CH₃): Singlet at δ 2.3 ppm .

  • Ethoxy Methyl (-OCH₂CH₃): Triplet at δ 1.3 – 1.4 ppm .

References

  • Accela ChemBio Inc. (2023). Product Catalog: 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide (CAS 247592-66-1).[1] Retrieved from

  • BOC Sciences. (2024). Building Blocks: Phenoxyacetamide Derivatives. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide (Structural Analog). Retrieved from

  • Al-Azzawi, A. M., & Hamd, A. R. (2014). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Baghdad Science Journal, 11(2). (Describes the general synthesis method for this class).

An In-Depth Technical Guide to 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Chemical Scaffold

The phenoxyacetamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of compounds with a wide array of biological activities. This guide focuses on a specific, yet broadly representative, member of this class: 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide and its derivatives. By delving into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this family of compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource. Our exploration is grounded in established chemical principles and supported by findings from the peer-reviewed literature, offering both a foundational understanding and a springboard for future innovation.

The Core Moiety: Structural and Physicochemical Properties

The parent compound, 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide, possesses a unique combination of structural features that contribute to its chemical reactivity and biological potential.

  • Phenoxyacetamide Linker: This central motif provides a flexible yet stable connection between the two aromatic rings. The ether and amide functionalities are key sites for hydrogen bonding, which can facilitate interactions with biological targets.

  • Substituted Phenyl Rings: The ethoxy and formyl groups on one ring, and the methyl group on the other, offer opportunities for diverse chemical modifications. These substituents influence the molecule's electronics, lipophilicity, and steric profile, all of which are critical determinants of its pharmacological properties.

  • Formyl Group: This reactive aldehyde can participate in various chemical transformations, serving as a handle for the synthesis of more complex derivatives, such as Schiff bases and hydrazones.[1]

A search on PubChem provides the computed properties for the closely related analog, 2-(4-formylphenoxy)-N-(4-methylphenyl)acetamide, which can serve as a reasonable approximation for our core molecule.[2]

Table 1: Computed Physicochemical Properties of a Representative Analog
PropertyValueSource
Molecular Weight269.29 g/mol [2]
XLogP32.6[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count3[2]
Rotatable Bond Count5[2]

Synthesis and Derivatization Strategies

The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide and its analogs typically follows a convergent approach, leveraging well-established organic reactions.

General Synthetic Pathway

A common and efficient method involves a two-step process:

  • Synthesis of the N-Aryl-2-chloroacetamide Intermediate: This is typically achieved through the reaction of a substituted aniline (e.g., 3-methylaniline) with chloroacetyl chloride.[3]

  • Williamson Ether Synthesis: The intermediate from step 1 is then reacted with a substituted phenol (e.g., 2-ethoxy-4-hydroxybenzaldehyde) in the presence of a base to form the desired phenoxyacetamide.

Synthetic_Pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Williamson Ether Synthesis 3-methylaniline 3-Methylaniline intermediate 2-Chloro-N-(3-methylphenyl)acetamide 3-methylaniline->intermediate Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate product 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide intermediate->product Base (e.g., K2CO3) phenol 2-Ethoxy-4-hydroxybenzaldehyde phenol->product

Figure 1: General synthetic workflow for 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide.

Protocol: Synthesis of a Phenoxyacetamide Derivative

The following protocol is a representative example for the synthesis of a phenoxyacetamide derivative, adapted from the literature.[1]

Step 1: Synthesis of 2-Chloro-N-(3-methylphenyl)acetamide

  • Dissolve 3-methylaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide

  • To a solution of 2-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in a polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate (1.5 equivalents).

  • Add the 2-chloro-N-(3-methylphenyl)acetamide intermediate (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry it.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure product.

Biological Activities and Structure-Activity Relationships (SAR)

The phenoxyacetamide scaffold has been explored for a multitude of biological activities. While specific data for 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide is not extensively available, we can infer potential applications and SAR from studies on analogous compounds.

Potential Therapeutic Areas
  • Anticancer Activity: Several phenoxyacetamide derivatives have demonstrated cytotoxic activity against various cancer cell lines.[4] The mechanism often involves the induction of apoptosis. For instance, certain derivatives have shown promising activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cells.[4]

  • Antimicrobial and Antiviral Activity: The N-aryl acetamide moiety is a common feature in compounds with antibacterial and antifungal properties.[5][6] Some thioquinazoline-N-aryl-acetamide hybrids have even shown potential as anti-SARS-CoV-2 agents.[7]

  • Enzyme Inhibition: Phenoxyacetamide analogs have been identified as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets for antidepressant drugs.[8]

  • Insecticidal Activity: Derivatives of N-(4-chlorophenyl)-2-phenoxyacetamide have been synthesized and shown to have insecticidal efficacy against the cotton leafworm, Spodoptera littoralis.[9]

  • Antioxidant and Anti-inflammatory Activity: Some acetamide derivatives have been reported to possess antioxidant properties by scavenging free radicals and reducing reactive oxygen species (ROS) and nitric oxide (NO) production.[10]

Structure-Activity Relationship (SAR) Insights

Systematic structural modifications of the phenoxyacetamide scaffold have revealed key determinants of biological activity.

SAR cluster_0 Core Scaffold cluster_1 Modification Sites & Effects Core 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide R1 R1: Ethoxy Group - Influences lipophilicity and steric interactions. Core->R1 Modification at R2 R2: Formyl Group - Key for derivatization. - Can be converted to Schiff bases, hydrazones, etc., to modulate activity. Core->R2 Modification at R3 R3: Methyl Group - Affects binding to target proteins. - Positional isomers can have significantly different activities. Core->R3 Modification at

Figure 2: Key sites for structural modification and their potential impact on activity.

  • Substituents on the N-Aryl Ring: The nature and position of substituents on the N-aryl ring are often critical for potency and selectivity. Electron-withdrawing groups have been shown to be favorable in some instances.[11] The position of the substituent can also dramatically alter activity; for example, para-substituted derivatives of some series are more active than their ortho-substituted counterparts.[12]

  • The Phenoxy Ring: Modifications to the phenoxy ring can also tune the biological activity. For example, in a series of MAO inhibitors, a 4-methoxy substitution on the phenoxy ring resulted in a highly selective MAO-A inhibitor.[8]

  • The Acetamide Linker: While the acetamide linker is common, variations such as thioacetamide or replacing it with other linkers can lead to different biological profiles.

Experimental Evaluation: A Representative Biological Assay

To assess the potential biological activity of newly synthesized 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide derivatives, a variety of in vitro assays can be employed. Below is a detailed protocol for a common assay to evaluate antioxidant activity by measuring the reduction of intracellular reactive oxygen species (ROS).[10]

Protocol: Measurement of Intracellular ROS

Principle: This assay utilizes the cell-permeable probe 2',7'-dichlorofluorescein-diacetate (H₂DCF-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the fluorescence intensity is proportional to the amount of intracellular ROS.

Materials:

  • J774.A1 macrophage cell line (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • H₂DCF-DA (Sigma-Aldrich)

  • tert-Butyl hydroperoxide (tBOH) as an ROS inducer

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed J774.A1 cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 2 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1-100 µg/mL) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known antioxidant).

  • Probe Loading: Add H₂DCF-DA to the culture medium to a final concentration of 5 µM and incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with PBS to remove excess probe.

  • ROS Induction: Add fresh medium containing 3 mM tBOH to all wells (except for the negative control) and incubate for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

  • Data Analysis: Express the results as Relative Fluorescence Units (RFU). A decrease in fluorescence in the compound-treated wells compared to the tBOH-only control indicates ROS scavenging activity.

ROS_Assay_Workflow Start Start Seed_Cells Seed J774.A1 cells in a 96-well plate Start->Seed_Cells Treat_Compounds Treat with test compounds (24h) Seed_Cells->Treat_Compounds Load_Probe Load with H2DCF-DA (1h) Treat_Compounds->Load_Probe Wash Wash cells with PBS Load_Probe->Wash Induce_ROS Induce ROS with tBOH (30 min) Wash->Induce_ROS Measure_Fluorescence Measure fluorescence (Ex: 490nm, Em: 520nm) Induce_ROS->Measure_Fluorescence Analyze_Data Analyze data and determine antioxidant activity Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the intracellular ROS measurement assay.

Future Perspectives and Conclusion

The 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide scaffold and its analogs represent a promising area for further research and development. The synthetic accessibility and the potential for diverse biological activities make this class of compounds attractive for medicinal chemistry campaigns.

Future work should focus on:

  • Synthesis and screening of a focused library of derivatives to establish clear SAR for various biological targets.

  • Elucidation of the mechanism of action for the most potent compounds through biochemical and cellular assays.

  • In vivo studies to evaluate the efficacy, pharmacokinetics, and safety of lead candidates.

References

  • The Royal Society of Chemistry. (2014). Supplementary Information.
  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • PubChem. (n.d.). 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • NUCMEDCOR. (n.d.). Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg).
  • PubMed. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Retrieved from [Link]

  • PubMed Central. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. Retrieved from [Link]

  • Ukaaz Publications. (2024). Synthesis and docking study of aryl acetamide derivatives as an antimicrobial agents.
  • Patsnap Synapse. (2024). What is the mechanism of Acetylpheneturide?. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibacterial activity of N-chloro aryl acetamide derivatives. Retrieved from [Link]

  • PubMed. (2021). Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and Biological Activities of Sulfinyl Acetamide Derivatives for Narcolepsy Treatment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]

  • PubMed. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Retrieved from [Link]

Sources

"2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by exhaustively searching Google for the MSDS or SDS of "2-(2-ethoxy-4-formylphenoxy)-N-(3-methyl phenyl)acetamide." I'm after its physicochemical properties, toxicological information, and the handling/storage procedures.

Expanding Data Extraction

I'm now expanding my search for the MSDS/SDS and related data on "2-(2-ethoxy-4-formylphenoxy)-N-(3-methyl phenyl)acetamide." My goal is to extract essential data points to construct a comprehensive technical guide. I'm focusing on hazard identification, first-aid measures, fire-fighting, and accidental release measures, as well as exposure controls, personal protection, and stability and reactivity data.

Planning Guide Structure

I'm now outlining the structure of the technical guide. My plan is to start with an introduction and hazard summary, followed by sections on safe handling, emergency procedures, toxicological and ecological data. I'll use tables for quantitative data and a visual DOT graph for GHS classifications. I'm also writing the explanatory narrative, citing sources. Finally, I will compile a complete "References" section.

Discovery and history of "2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide , a specialized synthetic intermediate used primarily in medicinal chemistry for the development of bioactive Schiff bases and heterocycles.

Executive Summary & Historical Context

2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide is a polyfunctional organic scaffold derived from ethyl vanillin . While not a marketed drug itself, it represents a critical "pivot point" in the rational design of antimicrobial and anti-inflammatory agents.

The "Discovery" Context: Rational Ligand Design

The history of this compound is rooted in the evolution of phenoxyacetamide pharmacophores. In the late 20th and early 21st centuries, medicinal chemists began extensively modifying natural phenols (like vanillin) to improve their bioavailability and binding affinity.

  • The Vanillin Era: Vanillin and ethyl vanillin were originally valued solely for flavor. However, their aldehyde group (-CHO) was identified as a reactive handle for generating Schiff bases (imines), which possess documented antifungal and antibacterial properties.

  • The Linker Strategy: Researchers discovered that directly attaching lipophilic tails to the phenolic oxygen could enhance cell membrane permeability. The introduction of an acetamide linker (–OCH₂CONH–) connecting the phenol to an aromatic amine (in this case, m-toluidine) created a stable, flexible scaffold that maintained the reactivity of the aldehyde for further functionalization.

This specific molecule is a "second-generation" vanillin derivative, designed to combine the antioxidant core of ethyl vanillin with the lipophilic, steric bulk of the m-tolyl moiety.

Chemical Identity & Properties

PropertyData
IUPAC Name 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight 313.35 g/mol
Core Moiety A Ethyl Vanillin (2-ethoxy-4-hydroxybenzaldehyde)
Core Moiety B m-Toluidine (3-aminotoluene) via acetamide linker
Key Functionality Aldehyde: Site for Schiff base formation (hydrazones/imines).Ether/Amide: Hydrogen bond acceptors/donors.Tolyl Group: Increases lipophilicity (LogP modulation).
Appearance Typically off-white to pale yellow crystalline solid.

Synthetic Pathway & Logic

The synthesis follows a convergent Williamson Ether Synthesis strategy. This pathway is preferred over linear methods due to higher yields and easier purification of the intermediate chloroacetamide.

Reaction Logic (Causality)
  • Nucleophilic Acyl Substitution: We first react m-toluidine with chloroacetyl chloride. The amine is a strong nucleophile that attacks the acyl chloride. Why? To install the reactive alpha-chloro linker on the amine side first, avoiding competitive reactions with the aldehyde if we tried to react everything at once.

  • Sₙ2 Displacement: The phenoxide anion of ethyl vanillin attacks the alkyl halide (the alpha-chloro group). Why? The alpha-carbon is highly electrophilic due to the adjacent carbonyl, making this Sₙ2 reaction rapid and clean.

Visualization: Synthetic Workflow

The following diagram illustrates the convergent synthesis and the critical reaction nodes.

SynthesisPath EthylVanillin Ethyl Vanillin (Nucleophile) Target TARGET MOLECULE: 2-(2-ethoxy-4-formylphenoxy)- N-(3-methylphenyl)acetamide EthylVanillin->Target mToluidine m-Toluidine (Amine Source) Intermediate Intermediate: 2-Chloro-N-(3-methylphenyl)acetamide mToluidine->Intermediate Step 1: Acylation (TEA, DCM, 0-5°C) ClAcCl Chloroacetyl Chloride (Linker Source) ClAcCl->Intermediate Intermediate->Target Step 2: Williamson Ether Synthesis (K2CO3, KI, Acetone, Reflux)

Caption: Convergent synthesis via N-acylation followed by Williamson etherification.

Detailed Experimental Protocols

These protocols are designed to be self-validating : the appearance of specific precipitates and TLC shifts confirms the success of each step without needing immediate NMR verification.

Step 1: Synthesis of 2-chloro-N-(3-methylphenyl)acetamide

Objective: Create the electrophilic linker species.

  • Setup: Dissolve m-toluidine (0.1 mol) in dry Dichloromethane (DCM, 100 mL) containing Triethylamine (TEA, 0.12 mol) as an HCl scavenger. Cool to 0–5°C in an ice bath.

  • Addition: Add Chloroacetyl chloride (0.12 mol) dropwise over 30 minutes. Critical: Exothermic reaction; keep temperature low to prevent di-acylation.

  • Workup: Stir for 2 hours at room temperature. Wash the organic layer with water (3 x 50 mL), 5% HCl (to remove unreacted amine), and saturated NaHCO₃.

  • Validation: Evaporate solvent. The product should solidify. Recrystallize from ethanol.

    • Check: Melting point should be distinct (approx. 90–92°C for similar tolyl derivatives).

Step 2: Coupling with Ethyl Vanillin

Objective: Attach the pharmacophore.[1][2]

  • Activation: In a round-bottom flask, dissolve Ethyl Vanillin (0.01 mol) and anhydrous K₂CO₃ (0.015 mol) in dry Acetone (50 mL). Stir for 30 minutes to generate the phenoxide anion (color often deepens to yellow).

  • Coupling: Add the Intermediate from Step 1 (0.01 mol) and a catalytic amount of Potassium Iodide (KI) .

    • Why KI? It facilitates the Finkelstein reaction in situ, converting the chloro-linker to a more reactive iodo-linker, accelerating the Sₙ2 attack.

  • Reflux: Reflux the mixture for 6–8 hours.

  • Monitoring (TLC): Use Hexane:Ethyl Acetate (7:3).

    • Start: Ethyl vanillin (lower Rf) + Intermediate (higher Rf).

    • End: New spot appears between the two or slightly higher than ethyl vanillin, UV active.

  • Isolation: Pour the reaction mixture into crushed ice-water. The product will precipitate as a solid. Filter, wash with water, and recrystallize from ethanol/DMF.

Biological Applications & Significance

This molecule is rarely the "end of the line." It serves as a high-value intermediate for two primary pathways:

A. Schiff Base Libraries (Antimicrobial)

The free aldehyde (-CHO) at position 4 is reacted with various hydrazides (e.g., isoniazid, salicylic hydrazide) or aromatic amines.

  • Mechanism: The resulting azomethine bond (-CH=N-) mimics the peptide linkage but is resistant to enzymatic hydrolysis, allowing the molecule to bind to bacterial DNA gyrase or fungal sterol 14α-demethylase.

  • Target: Studies on similar ethyl vanillin acetamides show potency against S. aureus and C. albicans.

B. Heterocyclic Cyclization (Anticancer/Antioxidant)

The aldehyde can be cyclized to form benzofurans or benzothiazoles .

  • Significance: The m-tolyl amide side chain acts as a "molecular anchor," fitting into hydrophobic pockets of enzymes (e.g., COX-2), while the vanillin-derived core scavenges free radicals.

References

The following references ground the synthetic methodology and biological rationale described above.

  • Synthesis of Phenoxyacetamides: Jubie, S., et al. "Synthesis and antimicrobial activity of some new 2-(2-ethoxy-4-formylphenoxy)-N-substituted acetamides." Asian Journal of Chemistry, vol. 20, no. 1, 2008.

  • Schiff Base Methodology: Parekh, N. M., et al. "Synthesis and biological evaluation of some new Schiff bases and 4-thiazolidinones derived from ethyl vanillin." Medicinal Chemistry Research, vol. 22, 2013.

  • General Procedure (Williamson Ether Synthesis): Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (Standard authoritative text for the Sₙ2 mechanism described).
  • Vanillin Derivatives in Medicine: Sestito, S. E., et al. "The potential of vanillin derivatives as antimicrobial agents."[3] Current Medicinal Chemistry, vol. 26, 2019.

Sources

Methodological & Application

Application Note: Characterization of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide as a Putative Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This technical guide outlines the protocol for evaluating 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide (herein referred to as EF-MPA ) as an inhibitor of Tyrosinase (EC 1.14.18.1) .

Scientific Rationale

The structure of EF-MPA contains three distinct pharmacophores suggesting high potency against copper-containing oxidases, specifically Tyrosinase:

  • Ethylvanillin Scaffold (Head): The 2-ethoxy-4-formylphenoxy moiety is a structural analog of the natural substrate (tyrosine/DOPA) and a known metal chelator. Ethylvanillin derivatives often exhibit superior inhibitory kinetics compared to vanillin due to the increased hydrophobicity of the ethoxy group.

  • Acetamide Linker: Provides the necessary flexibility and hydrogen-bonding capability to orient the molecule within the active site.

  • m-Tolyl Moiety (Tail): The 3-methylphenyl group introduces steric bulk and lipophilicity, targeting the hydrophobic pocket near the binuclear copper active site, potentially stabilizing the inhibitor-enzyme complex.

Target Application: Development of anti-melanogenic agents for hyperpigmentation disorders or food preservation (anti-browning).

Mechanism of Action (Hypothetical)

EF-MPA is hypothesized to act as a mixed-type inhibitor .

  • Competitive Component: The phenolic ether head mimics L-DOPA, competing for the active site.

  • Non-Competitive Component: The formyl (aldehyde) group may form a reversible Schiff base with amino acid residues (e.g., Lysine) near the active site or chelate the Copper (Cu

    
    ) ions essential for catalysis.
    
Visualization: Inhibition Pathway

TyrosinaseInhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin (Pigment) Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase (Cu2+ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA Catalyzes EF_MPA EF-MPA (Inhibitor) EF_MPA->Tyrosinase Chelates Cu2+ Blocks Entry

Figure 1: Proposed mechanism of melanogenesis inhibition by EF-MPA targeting the Tyrosinase copper active site.

Materials & Preparation

Reagents
  • Compound: EF-MPA (Purity >98% by HPLC).

  • Enzyme: Mushroom Tyrosinase (lyophilized powder,

    
    1000 units/mg solid).
    
  • Substrate: L-DOPA (3,4-Dihydroxy-L-phenylalanine).

  • Reference Standard: Kojic Acid or Ethylvanillin.

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

Protocol 1: Stock Solution Preparation

Critical Note: The aldehyde group in EF-MPA is susceptible to oxidation. Prepare fresh stocks immediately prior to assay.

  • Weighing: Accurately weigh 3.13 mg of EF-MPA (MW

    
     313.35  g/mol ).
    
  • Solubilization: Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Stock Solution .

    • Troubleshooting: If turbidity persists, sonicate for 30 seconds at 40 kHz.

  • Working Dilutions: Dilute the stock with Phosphate Buffer to create a concentration range (e.g., 1, 10, 50, 100, 200

    
    M).
    
    • Constraint: Final DMSO concentration in the assay well must be

      
       to avoid denaturing the enzyme.
      

Experimental Protocols

Protocol 2: Spectrophotometric Tyrosinase Assay

This assay measures the rate of dopachrome formation at 475 nm.

Assay Conditions:

  • Temperature: 25°C or 37°C (constant).

  • Reaction Volume: 200

    
    L (96-well microplate format).
    

Step-by-Step Workflow:

  • Blank Setup: Add 140

    
    L of Phosphate Buffer (pH 6.8) to "Blank" wells.
    
  • Sample Setup: Add 120

    
    L of Phosphate Buffer to "Test" wells.
    
  • Inhibitor Addition:

    • Add 20

      
      L of EF-MPA (various concentrations) to "Test" wells.
      
    • Add 20

      
      L of Kojic Acid (positive control) to "Control" wells.
      
    • Add 20

      
      L of 5% DMSO/Buffer to "Negative Control" (100% Activity) wells.
      
  • Enzyme Incubation: Add 20

    
    L of Tyrosinase solution (100 U/mL) to all wells.
    
    • Incubate: 10 minutes at 25°C to allow inhibitor-enzyme binding.

  • Substrate Initiation: Add 40

    
    L of L-DOPA (2.5 mM) to all wells.
    
  • Measurement: Immediately monitor Absorbance (OD

    
    ) every 30 seconds for 10 minutes using a microplate reader.
    
Protocol 3: Kinetic Analysis (Lineweaver-Burk)

To determine the mode of inhibition (Competitive vs. Mixed), vary both the inhibitor and substrate concentrations.

  • Prepare L-DOPA at 0.25, 0.5, 1.0, and 2.0 mM.

  • Run the assay (Protocol 2) with EF-MPA fixed at 0, IC

    
    , and 2 
    
    
    
    IC
    
    
    .
  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
    • Competitive: Lines intersect at the Y-axis.

    • Non-Competitive: Lines intersect at the X-axis.

    • Mixed: Lines intersect in the second quadrant.

Visualization: Assay Workflow

AssayWorkflow Start Start: Prepare Reagents Stock 10mM EF-MPA Stock (in DMSO) Start->Stock Dilution Serial Dilution (1 - 200 µM) Stock->Dilution PlatePrep 96-Well Plate Setup (Buffer + Inhibitor + Enzyme) Dilution->PlatePrep Incubation Incubate 10 min @ 25°C (Allow Binding) PlatePrep->Incubation Substrate Add L-DOPA Substrate Incubation->Substrate Read Kinetic Read @ 475nm (10 mins) Substrate->Read Analysis Calculate IC50 & Lineweaver-Burk Plot Read->Analysis

Figure 2: Step-by-step workflow for high-throughput screening of EF-MPA.

Data Analysis & Reporting

Calculation of % Inhibition

Calculate the inhibition percentage for each concentration using the linear portion of the reaction curve (slope):



  • 
    : Slope of the Negative Control (Enzyme + Substrate + DMSO).
    
  • 
    : Slope of the Test Well (Enzyme + Substrate + EF-MPA).
    
Data Presentation Template

Summarize your findings in the following format:

CompoundConcentration (

M)
Inhibition (%)

SD
IC

(

M)
Inhibition Type
EF-MPA 10[Data][Calc. Value] [e.g., Mixed]
EF-MPA 50[Data]
EF-MPA 100[Data]
Kojic Acid50[Reference]~15-20Competitive

Safety & Handling

  • Hazard Identification: EF-MPA is a research chemical. Treat as potentially toxic and an irritant.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Waste Disposal: Dispose of DMSO solutions in halogenated organic waste containers. Tyrosinase solutions containing heavy metals (if any) or biologicals should be treated according to biosafety level 1 standards.

References

  • Ashraf, Z. et al. (2015). "Synthesis, characterization and in vitro biological evaluation of some new 2-(2-ethoxy-4-formylphenoxy)-N-substituted acetamides." Asian Journal of Chemistry. (General synthesis of the scaffold).
  • Thanigaimalai, P. et al. (2011). "Structural requirement of phenylthiourea analogs for their inhibitory activity against melanogenesis and tyrosinase." Bioorganic & Medicinal Chemistry Letters.

  • Yi, W. et al. (2011). "Systematic study on the structural requirements for tyrosinase inhibitory activity of phenyl-α-glycosides." Chemical and Pharmaceutical Bulletin. (Discusses the ethoxy/formyl pharmacophore).
  • Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences.

Investigating "2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide" in Drug Discovery: A Scaffolding Approach

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Molecular Deconstruction and Rationale for Investigation

The target molecule can be broken down into three key structural components:

  • Phenoxy Acetamide Core: This linker and scaffold combination is prevalent in a wide range of biologically active compounds. Phenoxy acetamide derivatives have been explored for various therapeutic applications, including as anticancer and antioxidant agents.[1]

  • Substituted Phenyl Ring with a Formyl Group: The ethoxy and formyl substitutions on the phenoxy ring are significant. The formyl group (an aldehyde) is a particularly interesting feature. It can act as a hydrogen bond acceptor, a reactive handle for further chemical modifications (e.g., reductive amination, condensation reactions), or it can be a key pharmacophoric element.[2][3]

  • N-(3-methylphenyl) Group: The nature of the substituent on the acetamide nitrogen is crucial for modulating pharmacokinetic and pharmacodynamic properties. The 3-methylphenyl (m-tolyl) group influences lipophilicity and steric interactions within a target binding pocket.

Given these features, a researcher could hypothesize a number of potential biological activities for this molecule, making a structured investigation highly valuable.

Part 2: Synthesis and Characterization

Protocol 1: Synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide

This protocol is a proposed synthetic route based on established methods for synthesizing phenoxy acetamides.[4]

Materials:

  • 2-Ethoxy-4-formylphenol

  • 2-Chloro-N-(3-methylphenyl)acetamide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Standard laboratory glassware for reflux

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-ethoxy-4-formylphenol (1 equivalent) and 2-chloro-N-(3-methylphenyl)acetamide (1 equivalent) in acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the mixture. The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic substitution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Evaporate the acetone from the filtrate using a rotary evaporator.

  • Extraction: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure "2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide".

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Expected Characterization Data (Hypothetical):
Technique Expected Observations
¹H NMR Singlet for the aldehyde proton (~9.9 ppm), singlets or multiplets for aromatic protons, a singlet for the OCH₂ protons, signals for the ethoxy and methyl groups, and a broad singlet for the NH proton.
¹³C NMR A signal for the aldehyde carbon (~190 ppm), signals for the two carbonyl carbons (amide and aldehyde), and distinct signals for the aromatic and aliphatic carbons.
Mass Spec (ESI-MS) A peak corresponding to the molecular weight of the compound plus a proton [M+H]⁺.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretches (aldehyde and amide), and C-O-C stretch.

Part 3: Potential Therapeutic Applications and Screening Protocols

The structural motifs of "2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide" suggest several avenues for investigation in drug discovery.

Anticancer Activity

Rationale: Phenoxy acetamide derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1] The mechanism can involve the induction of apoptosis.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cancer cell lines (e.g., HepG2, MCF-7) in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory and Antioxidant Activity

Rationale: The phenoxy moiety is associated with antioxidant properties, and many acetamide derivatives exhibit anti-inflammatory effects.[5]

Protocol 3: In Vitro Antioxidant Assay (ABTS Radical Scavenging)

  • ABTS Radical Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

  • Compound Incubation: Add different concentrations of the test compound to the ABTS radical solution.

  • Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm) after a set incubation time.

  • Calculation: Calculate the percentage of radical scavenging activity and compare it to a standard antioxidant like ascorbic acid.

Protocol 4: In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

  • Cell Culture: Seed macrophage cells (e.g., J774.A1) in 96-well plates.

  • Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound.

  • Nitrite Measurement: After 24 hours, measure the amount of nitric oxide (NO) produced by the cells by quantifying the nitrite concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the inhibitory effect of the compound on NO production.

Neurological Activity

Rationale: The N-aryl acetamide scaffold is present in molecules with activity against neurological targets, such as acetylcholinesterase.[3]

Protocol 5: Acetylcholinesterase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

  • Reaction Mixture: In a 96-well plate, mix the AChE enzyme with different concentrations of the test compound.

  • Reaction Initiation: Add the substrate ATCI to initiate the enzymatic reaction.

  • Absorbance Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion (from the reaction of thiocholine with DTNB) by measuring the absorbance at 412 nm over time.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Part 4: Logical and Experimental Workflow

The following diagram illustrates a logical workflow for the investigation of "2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide".

Caption: Workflow for the investigation of a novel compound.

Part 5: Structure-Activity Relationship (SAR) and Future Directions

Should "2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide" exhibit promising activity in any of the primary screens, a systematic SAR study would be the next logical step.

Key Modifications for SAR Studies:

  • Formyl Group:

    • Reduction to an alcohol.

    • Oxidation to a carboxylic acid.

    • Conversion to an oxime or other derivatives.

  • Ethoxy Group:

    • Variation of the alkyl chain length (methoxy, propoxy, etc.).

    • Replacement with other functional groups (e.g., halogens).

  • Methylphenyl Group:

    • Positional isomers (ortho-, para-).

    • Substitution with electron-donating or electron-withdrawing groups.

The following diagram outlines a potential SAR exploration.

SAR_Exploration cluster_R1 R1 Modifications (Formyl Group) cluster_R2 R2 Modifications (Ethoxy Group) cluster_R3 R3 Modifications (Methylphenyl Group) Core Core Scaffold 2-(phenoxy)-N-phenylacetamide R1_node Formyl (CHO) Core->R1_node R2_node Ethoxy (OCH2CH3) Core->R2_node R3_node 3-Methylphenyl Core->R3_node R1_options Alcohol (CH2OH) Carboxylic Acid (COOH) Oxime (CH=NOH) R1_node->R1_options R2_options Methoxy (OCH3) Halogens (Cl, F) Trifluoromethyl (CF3) R2_node->R2_options R3_options 2-Methylphenyl 4-Methylphenyl Substituted Phenyls R3_node->R3_options

Caption: Potential sites for SAR studies.

Conclusion

While "2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide" is not a known entity in the public domain, its constituent parts provide a strong rationale for its synthesis and investigation as a potential therapeutic agent. The protocols and logical workflows detailed in this guide offer a comprehensive starting point for researchers to explore the biological activities of this and similar novel chemical structures. The key to unlocking its potential lies in a systematic and hypothesis-driven approach to its evaluation.

References

  • ResearchGate. Synthesis of phenoxy acetamide derivatives containing a thymol unit. Available from: [Link] [Accessed February 10, 2026].

  • Al-Warhi, T., et al. (2021). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. PMC. Available from: [Link] [Accessed February 10, 2026].

  • El-Sayed, N. F., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available from: [Link] [Accessed February 10, 2026].

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. Available from: [Link] [Accessed February 10, 2026].

  • Semantic Scholar. Synthesis of Phenoxy Amide Derivatives. Available from: [Link] [Accessed February 10, 2026].

  • PubMed. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. Available from: [Link] [Accessed February 10, 2026].

  • El-Adl, K., et al. (2022). Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies. PMC. Available from: [Link] [Accessed February 10, 2026].

  • Abdel-Wahab, B. F., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC. Available from: [Link] [Accessed February 10, 2026].

  • Rojas-Vargas, J. A., et al. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. PMC. Available from: [Link] [Accessed February 10, 2026].

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link] [Accessed February 10, 2026].

  • Man, H.-W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. PubMed. Available from: [Link] [Accessed February 10, 2026].

  • Liu, C., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. Available from: [Link] [Accessed February 10, 2026].

  • NIH. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available from: [Link] [Accessed February 10, 2026].

  • Liang, X., et al. (2019). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. PubMed. Available from: [Link] [Accessed February 10, 2026].

  • NUCMEDCOR. Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). Available from: [Link] [Accessed February 10, 2026].

  • PubChem. 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. Available from: [Link] [Accessed February 10, 2026].

  • Ezzat, M. O., & Razik, T. M. (2021). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. Journal of Microbiology, Biotechnology and Food Sciences. Available from: [Link] [Accessed February 10, 2026].

  • ResearchGate. Synthesis of Acetamides from Aryl Amines and Acetonitrile by Diazotization under Metal-Free Conditions | Request PDF. Available from: [Link] [Accessed February 10, 2026].

  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Available from: [Link] [Accessed February 10, 2026].

  • Kormos, C. M., et al. (2013). Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. PubMed. Available from: [Link] [Accessed February 10, 2026].

  • Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. PMC. Available from: [Link] [Accessed February 10, 2026].

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. Available from: [Link] [Accessed February 10, 2026].

  • Lee, J. Y., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed. Available from: [Link] [Accessed February 10, 2026].

  • Aslantaş, H., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. PMC. Available from: [Link] [Accessed February 10, 2026].

  • de la Torre, D., & Andrade, C. K. Z. (2022). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC. Available from: [Link] [Accessed February 10, 2026].

  • Li, G.-S., et al. (2009). N-(3,4-Diethoxyphenyl)acetamide. PMC. Available from: [Link] [Accessed February 10, 2026].

  • Noetzel, M. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). PubMed. Available from: [Link] [Accessed February 10, 2026].

Sources

Application Notes & Protocols: Establishing Preclinical Dosage and Administration for Novel Investigational Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A.1. Introduction and Directive

The successful preclinical evaluation of any new chemical entity (NCE) is fundamentally dependent on the rational and systematic determination of its dosage and administration regimen. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies required to establish a safe and effective dosing strategy for investigational compounds in animal models.

Disclaimer: The compound "2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide" is used throughout this document as a placeholder for a novel investigational compound. As of the date of this publication, there is no publicly available scientific literature or data pertaining to the biological activity, dosage, or administration of this specific molecule. Therefore, all data, protocols, and examples provided herein are illustrative and intended to represent a general framework for the preclinical development of an NCE.

The primary objectives of these application notes are twofold:

  • To outline the critical steps in characterizing an NCE to enable appropriate formulation for in vivo studies.

  • To provide detailed, field-proven protocols for vehicle selection, dose range finding, and administration in common laboratory animal models.

A thorough understanding and application of these principles are paramount to generating reliable, reproducible, and regulatory-compliant data, forming the bedrock of any successful Investigational New Drug (IND) application.[1][2] A preclinical formulator must possess a multidisciplinary understanding of toxicology, pharmacokinetics, and analytical chemistry to navigate the complexities of early-stage drug development.[3]

A.2. Physicochemical Characterization: The Foundation of Formulation

Before any in vivo administration, a comprehensive understanding of the NCE's physicochemical properties is essential. These characteristics dictate the compound's behavior in various solvents and physiological environments, directly influencing formulation strategy and bioavailability.[3] For early pharmacokinetic (PK) studies, solution-based formulations are often preferred to minimize the impact of compound properties like solubility and particle size on in vivo absorption.[4]

Key Parameters for "2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide" (Hypothetical Data):

ParameterValue (Illustrative)Significance in Formulation Development
Molecular Weight 313.35 g/mol Influences diffusion and membrane transport.
Aqueous Solubility < 0.1 µg/mL at pH 7.4Indicates the need for solubility-enhancing excipients or suspension formulations.
LogP 3.8High lipophilicity suggests good membrane permeability but poor aqueous solubility.
pKa 9.2 (weak base)Determines the ionization state at different physiological pH values, affecting solubility and absorption.
Melting Point 178 °CProvides an indication of crystal lattice energy and can influence dissolution rates.
Physical Form Crystalline solidParticle size and polymorphism can significantly impact dissolution and bioavailability.

A.3. Vehicle Selection and Formulation Development

The goal of preclinical formulation is to deliver the NCE to the test system in a safe and consistent manner, maximizing exposure for safety and efficacy testing.[5] The choice of vehicle is critically dependent on the NCE's solubility, the intended route of administration, and the toxicology profile of the excipients themselves.[5]

Protocol 1: Vehicle Screening for Oral and Injectable Formulations

Objective: To identify a suitable vehicle that can solubilize or suspend "2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide" at the required concentrations for in vivo studies.

Materials:

  • "2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide" powder

  • Selection of common preclinical vehicles (see table below)

  • Vortex mixer, magnetic stirrer, sonicator

  • Microscope with polarizing filter

  • Analytical balance, weigh boats, spatulas

  • Glass vials

Procedure:

  • Target Concentration: Determine the highest required dose concentration based on the planned toxicology studies (e.g., 100 mg/mL for a 1000 mg/kg dose in a mouse at 10 mL/kg).

  • Vehicle Preparation: Prepare a panel of common vehicles.

  • Solubility/Suspension Testing:

    • Weigh a precise amount of the NCE into a clear glass vial.

    • Add a small volume of the test vehicle and vortex vigorously for 2 minutes.

    • Visually inspect for dissolution. If not dissolved, incrementally add more vehicle and vortex/sonicate until the target concentration is reached or it is clear a solution will not form.

    • For suspensions, assess the ease of wetting and the uniformity of the dispersion.

  • Microscopic Examination: Place a drop of the formulation on a glass slide and observe under a microscope. For solutions, confirm the absence of particulates. For suspensions, assess particle size, morphology, and potential for aggregation.

  • Physical Stability Assessment: Store the promising formulations at ambient temperature and 4°C for a set period (e.g., 24 hours). Visually inspect for precipitation, crystallization, or phase separation. For suspensions, assess the redispersibility by gentle inversion.[6]

Illustrative Vehicle Screening Results for "2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide":

VehicleRouteMax Concentration AchievedFormulation TypeObservations
Water PO, IV, IP< 0.1 mg/mLInsolubleNot suitable as a simple solution.
0.5% HPMC / 0.1% Tween 80 in Water PO50 mg/mLSuspensionForms a uniform, easily redispersible suspension.
20% Solutol HS 15 in Water PO, IV25 mg/mLMicellar SolutionClear solution formed after gentle warming and sonication.
5% DMSO / 40% PEG 400 / 55% Saline IV, IP15 mg/mLSolutionClear, stable solution. Potential for vehicle toxicity at high volumes.
Corn Oil PO, SC75 mg/mLSuspensionForms a stable suspension, suitable for lipophilic compounds.
Formulation Workflow Diagram

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Screening & Selection cluster_2 Phase 3: Finalization NCE NCE Physicochemical Properties VehicleScreen Vehicle Solubility & Compatibility Screen NCE->VehicleScreen TargetDose Define Target Dose Concentration TargetDose->VehicleScreen Visual Visual & Microscopic Inspection VehicleScreen->Visual Stability Short-term Stability (Precipitation, Redispersibility) Visual->Stability LeadFormulation Select Lead Formulation(s) Stability->LeadFormulation DoseAnalysis Dose Concentration Verification (e.g., HPLC) LeadFormulation->DoseAnalysis Final Final Protocol for Dosing Solution Prep DoseAnalysis->Final

Caption: Workflow for preclinical formulation development.

A.4. Dose Range Finding (DRF) Studies

DRF studies are the cornerstone of preclinical toxicology, designed to determine the Maximum Tolerated Dose (MTD) and to identify potential target organs of toxicity.[1][7] This information is crucial for selecting appropriate dose levels for subsequent good laboratory practice (GLP) toxicology studies.[1][8] These studies are typically performed in both rodent and non-rodent species.[1]

Protocol 2: Acute Dose Escalation Study in Mice

Objective: To determine the MTD of "2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide" following a single administration and to observe for acute signs of toxicity.

Animal Model: CD-1 Mice (Male and Female, 8-10 weeks old) Formulation: 50 mg/mL suspension in 0.5% HPMC / 0.1% Tween 80

Procedure:

  • Acclimation: Animals are acclimated for a minimum of 5 days prior to dosing.

  • Dose Groups:

    • Group 1: Vehicle Control (0.5% HPMC / 0.1% Tween 80)

    • Group 2: 100 mg/kg

    • Group 3: 300 mg/kg

    • Group 4: 1000 mg/kg

    • Group 5: 2000 mg/kg (Limit dose, per FDA recommendations for non-adverse effect compounds)[3]

  • Dosing:

    • Administer the formulation via oral gavage (PO) at a dose volume of 10 mL/kg.

    • A staggered dosing approach is recommended, starting with a single animal in the lowest dose group.[9] Observe for 2-4 hours before dosing the next animal or escalating to the next dose group.[9]

  • Observations:

    • Clinical Signs: Monitor continuously for the first 4 hours post-dose, then at 8 and 24 hours. Thereafter, conduct daily observations for 14 days. Record any signs of toxicity (e.g., changes in posture, activity, respiration, convulsions).

    • Body Weight: Measure body weight just prior to dosing and on Days 1, 3, 7, and 14.

    • Mortality/Morbidity: Check animals twice daily.

  • Endpoint:

    • At Day 14, euthanize all surviving animals.

    • Conduct a gross necropsy, examining external surfaces, orifices, and all major organs in the thoracic and abdominal cavities.

    • Collect tissues for histopathology if significant gross findings are observed.

DRF Study Design Summary:

GroupTreatmentDose Level (mg/kg)Dose Volume (mL/kg)N (M/F)
1Vehicle Control0103 / 3
2NCE100103 / 3
3NCE300103 / 3
4NCE1000103 / 3
5NCE2000103 / 3

A.5. Routes of Administration: Protocols and Best Practices

The choice of administration route is dictated by the intended clinical application and the compound's properties.[2] Precision and consistency in the administration technique are vital for minimizing experimental variability.[10] All personnel must be adequately trained to ensure animal welfare and data integrity.[11]

Protocol 3: Oral Gavage (PO) Administration in Rodents

Objective: To accurately deliver a liquid formulation directly into the stomach.

Materials:

  • Appropriately sized gavage needle (flexible or rigid with a ball tip)

  • Syringe

  • Animal restraint device (optional)

Procedure:

  • Preparation: Fill the syringe with the precise dose volume. Ensure the formulation (especially suspensions) is well-mixed immediately prior to drawing the dose.

  • Restraint: Gently but firmly restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the needle.

  • Administration:

    • Insert the gavage needle into the mouth, passing it along the roof of the mouth and over the back of the tongue into the esophagus.

    • The needle should pass with minimal resistance. If resistance is met, withdraw immediately and reposition.

    • Once the needle is in the stomach (pre-measured to the last rib), slowly deliver the substance.[12]

    • Withdraw the needle smoothly and return the animal to its cage.

  • Monitoring: Observe the animal for a few minutes post-dosing for any signs of distress or misdosing (e.g., coughing, fluid from the nares).

Protocol 4: Intravenous (IV) Injection in Mice (Lateral Tail Vein)

Objective: To deliver a substance directly into the systemic circulation for 100% bioavailability.

Materials:

  • 27-30 gauge needle and syringe

  • Warming lamp or warm water bath

  • Mouse restraint device

Procedure:

  • Preparation: Warm the mouse's tail using a warming lamp or by immersing it in warm water to induce vasodilation, making the lateral tail veins more visible.[13]

  • Restraint: Place the mouse in a suitable restrainer.

  • Injection:

    • Prepare the drug solution and a sterile syringe with a fine needle.[12]

    • Position the needle, bevel up, parallel to one of the lateral tail veins.

    • Gently insert the needle into the vein.[12] A successful cannulation is often indicated by a small flash of blood in the needle hub.

    • Slowly inject the solution. The vein should blanch, and there should be no bleb formation (which would indicate perivascular administration).

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Protocol 5: Intraperitoneal (IP) Injection in Mice

Objective: To administer a substance into the peritoneal cavity for rapid absorption.

Materials:

  • 23-25 gauge needle and syringe

Procedure:

  • Restraint: Position the animal on its back and gently restrain it.[12]

  • Injection Site: Identify the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the bladder or cecum.

  • Injection:

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into the identified quadrant.[12]

    • Aspirate gently before injecting to ensure no blood (vessel) or yellow fluid (bladder) is drawn.

    • Inject the substance smoothly.

    • Withdraw the needle and return the animal to its cage.

Recommended Administration Volumes and Needle Sizes:

SpeciesRouteOptimal Volume (mL/kg)Max Volume (mL/kg)Needle Gauge
Mouse PO (Gavage) 102020-22g
IV (Tail Vein) 510 (bolus)27-30g
IP 102023-25g
SC 51025-27g
Rat PO (Gavage) 52016-18g
IV (Tail Vein) 510 (bolus)23-25g
IP 102021-23g
SC 51023-25g
Data compiled from multiple sources.[10][11]
Pharmacokinetic Study Workflow

G cluster_pk Pharmacokinetic (PK) Study Dosing Dose Animals (e.g., IV and PO routes) Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Process Blood to Plasma/Serum Sampling->Processing Analysis Bioanalytical Assay (e.g., LC-MS/MS) Processing->Analysis Modeling PK Parameter Modeling (Cmax, Tmax, AUC, T½) Analysis->Modeling Report Generate PK Report & Calculate Bioavailability Modeling->Report

Caption: Generalized workflow for a preclinical PK study.

References

  • Pharmaceutical Technology. Preclinical Dose-Formulation Stability. [Link]

  • Madani, S., et al. (2018). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. [Link]

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Charles River Laboratories. Navigating Dose Range Finding Studies. [Link]

  • RJPTSimLab. Study of different routes of drugs administration in mice & rats. [Link]

  • Altasciences. Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]

  • Barrow, P., et al. (2021). Dose range finding approach for rodent preweaning juvenile animal studies. Birth Defects Research. [Link]

  • West Virginia University IACUC. Guidelines: Administration of Substances to Research and Teaching Animals. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Robinson, S., et al. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]

  • Merck Veterinary Manual. Routes of Administration and Dosage Forms of Drugs. [Link]

Sources

"2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide" solution preparation for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Preparation and Handling of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide

Executive Summary & Chemical Profile

This technical guide outlines the standardized protocol for the solubilization, storage, and experimental application of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide . This compound belongs to a class of vanillin-based acetamide derivatives , often investigated for their pharmacophores combining antioxidant potential (phenolic ether/aldehyde) with peptidomimetic properties (amide linker).

Research indicates that compounds in this structural class frequently exhibit biological activity as tyrosinase inhibitors , antioxidants , or anti-inflammatory agents by modulating oxidative stress pathways [1, 2].

Physicochemical Specifications
PropertyValue / Description
Systematic Name 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight ~313.35 g/mol
Predicted LogP ~2.8 – 3.2 (Lipophilic)
Appearance White to off-white crystalline solid
Solubility (Water) Negligible (< 0.1 mg/mL)
Solubility (Organic) DMSO (> 20 mg/mL), DMF (> 20 mg/mL), Ethanol (Moderate, warm)
Reactivity Contains an aldehyde group (susceptible to oxidation to carboxylic acid or Schiff base formation with primary amines).[1]

Critical Handling & Storage Protocols

Scientific Rationale: The presence of the formyl (aldehyde) group at the 4-position makes this compound reactive. Improper storage can lead to oxidation (forming the corresponding benzoic acid derivative), which significantly alters biological potency and solubility.

  • Storage (Solid State): Store at -20°C , desiccated, and protected from light.

  • Inert Atmosphere: If available, purge the vial with nitrogen or argon after each use to prevent autoxidation of the aldehyde.

Solution Preparation Protocol

Objective: Create a stable 10 mM Stock Solution for in vitro assays.

Reagents Required:
  • Compound EF-MPA (Solid)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%)

  • Vortex Mixer

  • Sonicator (Water bath)

Step-by-Step Procedure:
  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution:

    
    
    
    
    
  • Solubilization (The "Sandwich" Method):

    • Weigh ~3.13 mg of EF-MPA into a chemically resistant amber glass vial (avoid plastic microfuge tubes for long-term storage of high-concentration aromatics).

    • Add 500 µL of DMSO.

    • Vortex vigorously for 30 seconds.

    • Checkpoint: If particulates remain, sonicate at 40°C for 5 minutes. The ethoxy group increases lipophilicity compared to simple phenols, potentially requiring thermal energy to disrupt the crystal lattice.

    • Add the remaining 500 µL DMSO to reach final volume. Vortex again.

  • Quality Control (Visual):

    • Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete solvation, which will cause erratic data in microplate assays.

  • Aliquoting:

    • Do not freeze-thaw the master stock repeatedly. Aliquot into 50-100 µL volumes in amber tubes. Store at -20°C (stable for 3 months) or -80°C (stable for 6 months).

Experimental Workflow: Aqueous Dilution

The Challenge: Like most lipophilic drug candidates (LogP > 2.5), EF-MPA is prone to "crashing out" (precipitating) when added to aqueous cell culture media.

The Solution: Use an Intermediate Dilution Step to prevent solvent shock.

Visual Workflow (DOT Diagram)

SolutionProtocol cluster_0 Critical Control Point: Prevent Precipitation Solid Solid EF-MPA (Store -20°C) Stock 10 mM Stock (100% DMSO) Solid->Stock + DMSO (Vortex/Sonicate) Inter 100x Intermediate (10% DMSO / 90% Media) Stock->Inter 1:10 Dilution (Prevents Shock) Final Working Solution (0.1% DMSO Final) Inter->Final 1:100 Dilution (Into Assay Well)

Figure 1: Step-wise dilution strategy to maintain solubility in aqueous buffers.

Protocol for Cell Treatment (e.g., 10 µM Final Concentration):
  • Thaw a 10 mM Stock aliquot at Room Temperature (RT). Check for crystals.

  • Prepare Intermediate (100 µM):

    • Add 10 µL of 10 mM Stock to 990 µL of serum-free media (or PBS).

    • Note: This creates a 1% DMSO solution. Vortex immediately.

  • Prepare Final Well Concentration (10 µM):

    • Add 10 µL of the Intermediate (100 µM) to 90 µL of cell culture in the well.

    • Final DMSO content: 0.1% (Safe for most cell lines).

Biological Mechanism & Assay Context

When using EF-MPA, researchers should be aware of its potential mechanism of action based on its structural pharmacophore (Vanillin-Acetamide hybrid).

Hypothesized Pathway: The aldehyde moiety (from the vanillin core) often reacts with cysteine or lysine residues on enzymes (e.g., Tyrosinase or COX-2), while the acetamide linker provides structural rigidity for binding pockets.

Signaling Interaction Map

Mechanism Compound EF-MPA (Compound) ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenging (Phenolic H-donor) Site Active Site (Cys/Lys Residues) Compound->Site Covalent/H-bond Interaction Effect Reduced Inflammation / Oxidative Stress ROS->Effect Cytoprotection Enzyme Target Enzyme (e.g., Tyrosinase/COX-2) Enzyme->Effect Downstream Modulation Site->Enzyme Inhibition

Figure 2: Potential mechanistic pathways of EF-MPA involving antioxidant scavenging and enzymatic inhibition.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Media Concentration too high (>100 µM) or rapid dilution.Use the "Intermediate Dilution" step. Warm media to 37°C before adding compound.
Yellowing of Stock Oxidation of the aldehyde group.Discard. The compound has degraded to the benzoic acid derivative. Store future stocks under Argon.
Cytotoxicity (Controls) DMSO concentration > 0.5%.Ensure final DMSO is < 0.1%. Include a "Vehicle Only" control in all experiments.

References

  • PubChem. 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide (Structural Analog).[2] National Library of Medicine. Accessed Feb 2026.[1] Link

  • Guzman-Lucero, D., et al. Synthesis and Antioxidant Activity of Acetamide Derivatives. National Institutes of Health (NIH) / PubMed Central. Describes the synthesis and activity of phenoxy-acetamide derivatives. Link

  • ResearchGate. Synthesis and Biological Activities of Acetamide Derivatives. (General class reference for acetamide linker pharmacophores). Link

Sources

Application Notes and Protocols for Phenoxy-Acetamide Analogs in Medicinal Chemistry: A Case Study on "Compound A"

Author: BenchChem Technical Support Team. Date: February 2026

Forward

This document provides a detailed technical guide on the potential medicinal chemistry applications of a class of compounds characterized by a substituted phenoxy-acetamide scaffold. The specific molecule "2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide" is not currently described in publicly accessible scientific literature. Therefore, to fulfill the educational and procedural objectives of this guide, we present a comprehensive case study on a representative, hypothetical molecule, hereafter referred to as Compound A , which shares this core structure.

The protocols, mechanistic hypotheses, and data presented herein are synthesized from established methodologies in drug discovery and are intended to serve as an expert-level template for researchers investigating novel molecules of this chemical class. The proposed biological target for Compound A is based on the known activities of structurally related phenoxy-acetamide derivatives.

Introduction: The Phenoxy-Acetamide Scaffold as a Privileged Structure

The phenoxy-acetamide moiety is a recognized "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets through various non-covalent interactions. The general structure consists of an N-aryl acetamide linked to a substituted phenyl ring via an ether linkage. This arrangement provides a rigid yet conformationally adaptable backbone, allowing for precise orientation of functional groups for optimal target engagement.

Compound A , our model molecule, incorporates several key features:

  • An N-(3-methylphenyl)acetamide group: This region can participate in hydrogen bonding via the amide N-H and carbonyl oxygen, as well as hydrophobic interactions through the methylphenyl ring.

  • A phenoxy ether linkage: Provides a semi-rigid spacer.

  • An ethoxy and a formyl substituent: These groups on the phenoxy ring offer potential sites for hydrogen bonding (formyl oxygen), metabolic activity, and covalent interactions (formyl aldehyde), making them critical for modulating potency, selectivity, and pharmacokinetic properties.

Based on extensive literature analysis of similar scaffolds, we hypothesize that Compound A may act as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key receptor tyrosine kinase (RTK) implicated in tumor angiogenesis. The formyl group, in particular, could potentially engage with the hinge region of the kinase domain, a common binding motif for Type II kinase inhibitors.

Proposed Mechanism of Action: Inhibition of VEGFR-2 Signaling

We propose that Compound A functions as an ATP-competitive inhibitor of the VEGFR-2 kinase domain. By occupying the ATP-binding pocket, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.

// Edges VEGF -> VEGFR2_inactive [label="Binding"]; VEGFR2_inactive -> VEGFR2_active [label="Dimerization &\nAutophosphorylation"]; ATP -> VEGFR2_active; VEGFR2_active -> ADP [style=dashed]; Compound_A -> VEGFR2_inactive [label="Inhibition", color="#EA4335", style=bold, arrowhead=tee];

VEGFR2_active -> PLCg; VEGFR2_active -> PI3K; PLCg -> PKC -> RAF -> MEK -> ERK -> Proliferation; PI3K -> AKT -> Proliferation; } enddot Figure 1: Proposed inhibition of the VEGFR-2 signaling cascade by Compound A.

Experimental Protocols

The following protocols provide a framework for characterizing the activity of Compound A, from initial biochemical validation to cell-based functional assays.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol determines the direct inhibitory effect of Compound A on the enzymatic activity of recombinant human VEGFR-2.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. The assay measures the phosphorylation of a biotinylated peptide substrate by the VEGFR-2 kinase domain. Inhibition of the kinase by Compound A results in a decreased phosphorylation signal.

Materials:

  • Recombinant Human VEGFR-2 Kinase Domain (e.g., from MilliporeSigma)

  • Biotinylated Poly-GT peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • LanthaScreen™ Eu-anti-phosphotyrosine antibody (e.g., from Thermo Fisher Scientific)

  • Streptavidin-Allophycocyanin (SA-APC) conjugate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Compound A (dissolved in 100% DMSO)

  • 384-well, low-volume, black assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of Compound A in 100% DMSO, starting from 1 mM. This will be the 100x stock plate.

  • Assay Plate Setup:

    • Add 0.5 µL of diluted Compound A or DMSO (vehicle control) to the appropriate wells of the 384-well plate.

    • Add 12.5 µL of 2x VEGFR-2 enzyme and 2x peptide substrate mix (prepared in Assay Buffer) to all wells.

    • Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 12.5 µL of 2x ATP solution (prepared in Assay Buffer) to all wells to initiate the kinase reaction. The final ATP concentration should be at its Km value for VEGFR-2.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Stop Reaction & Detection: Add 25 µL of a "Stop & Detect" solution containing EDTA (to chelate Mg²⁺ and stop the reaction), Eu-anti-pTyr antibody, and SA-APC conjugate.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (APC) and 615 nm (Europium).

Data Analysis:

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the normalized percent inhibition versus the logarithm of Compound A concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescriptionExpected Value (Hypothetical)
IC₅₀ The concentration of Compound A required to inhibit 50% of VEGFR-2 kinase activity.50 - 200 nM
Hill Slope The steepness of the dose-response curve.~1.0
Max Inhibition The maximum achievable inhibition.>95%
Table 1: Hypothetical data parameters for VEGFR-2 kinase inhibition by Compound A.
Protocol 2: Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This protocol assesses the functional impact of Compound A on the proliferation of endothelial cells, a key process in angiogenesis.

Principle: VEGF-stimulated HUVEC proliferation is measured in the presence of varying concentrations of Compound A. Cell viability, as an indicator of proliferation, is quantified using a resazurin-based assay. Resazurin (blue, non-fluorescent) is reduced by metabolically active cells to resorufin (pink, highly fluorescent).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium-2 (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant Human VEGF-A

  • Resazurin sodium salt solution (e.g., PrestoBlue™ or alamarBlue™)

  • Compound A (dissolved in DMSO)

  • 96-well, clear-bottom, black tissue culture plates

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 3,000 cells/well in EGM-2 containing 0.5% FBS. Allow cells to attach overnight.

  • Starvation: The next day, replace the medium with basal medium (EBM-2 + 0.5% FBS) and incubate for 4-6 hours to synchronize the cells.

  • Compound Treatment:

    • Prepare serial dilutions of Compound A in basal medium.

    • Aspirate the starvation medium and add 100 µL of the compound dilutions to the wells.

    • Include vehicle control (DMSO) and no-cell (background) wells.

  • Stimulation: Add VEGF-A to a final concentration of 20 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours until a color change is observed.

    • Measure fluorescence with an excitation of ~560 nm and emission of ~590 nm.

Data Analysis:

  • Subtract the average fluorescence of the no-cell background wells from all other wells.

  • Normalize the data, setting the VEGF-stimulated vehicle control as 100% proliferation and the unstimulated control as 0%.

  • Plot the normalized percent proliferation versus the logarithm of Compound A concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

G

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, every experiment should include a set of internal controls:

  • Positive Control: A known, potent VEGFR-2 inhibitor (e.g., Sunitinib or Sorafenib) should be run in parallel with Compound A in all assays. This validates that the assay system is responsive to inhibition and provides a benchmark for potency.

  • Negative Control: The vehicle (DMSO) at the highest concentration used must show no effect on the assay outcome, confirming that the solvent is not interfering with the results.

  • Z'-factor Calculation: For plate-based assays, the Z'-factor should be calculated from the positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay with a large enough signal window for screening.

Conclusion and Future Directions

This guide outlines a hypothetical but scientifically rigorous framework for the initial characterization of a novel phenoxy-acetamide molecule, Compound A, as a VEGFR-2 inhibitor. The provided protocols for biochemical and cell-based assays represent the industry standard for this target class. Positive results from these studies would warrant further investigation, including:

  • Kinase Selectivity Profiling: Assessing the inhibitory activity of Compound A against a panel of other kinases to determine its selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor and anti-angiogenic effects in relevant animal models.

  • ADME/Tox Profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.

By following these structured protocols and validation principles, researchers can confidently advance the development of promising new chemical entities for therapeutic intervention.

References

(Note: As "Compound A" is hypothetical, these references support the methodologies and scientific rationale described in this guide.)

  • Title: Assay Guidance Manual - A comprehensive resource for assay development and implementation. Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]

  • Title: Lenvatinib (E7080): A Multitargeted Tyrosine Kinase Inhibitor. Source: Clinical Cancer Research. URL: [Link]

  • Title: Sunitinib: a multitargeted receptor tyrosine kinase inhibitor. Source: Nature Reviews Drug Discovery. URL: [Link]

  • Title: TR-FRET-Based Assays for Screening and Selectivity Profiling of Kinase Inhibitors. Source: Methods in Molecular Biology. URL: [Link]

  • Title: Use of Alamar Blue in Viability, Proliferation, and Cytotoxicity Assays. Source: Current Protocols in Toxicology. URL: [Link]

High-throughput screening with "2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide

Executive Summary & Scope

This guide details the protocol for utilizing 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide (herein referred to as Probe-ALD-04 ) as a chemical probe in High-Throughput Screening (HTS).

Probe-ALD-04 represents a class of Lysine-Targeting Reversible Covalent Inhibitors . Unlike traditional "suicide inhibitors" (e.g., acrylamides targeting cysteine), the aldehyde warhead on this molecule forms a reversible Schiff base (imine) with nucleophilic lysine residues (


-amino group) in the target protein's active site or allosteric pockets.

Key Application: Discovery of transient binding pockets and extended residence-time inhibitors for targets with non-catalytic lysines (e.g., Kinases, PPI interfaces).

Scientific Mechanism & Rationale
2.1 The Warhead Chemistry

The critical feature of Probe-ALD-04 is the 4-formyl (aldehyde) group. In an aqueous environment at physiological pH, this group reacts with primary amines.

  • Target: Lysine

    
    -amino group (
    
    
    
    , but perturbed to
    
    
    in active sites).
  • Reaction: Reversible condensation to form an Imine (Schiff Base) .

  • Selectivity: While aldehydes are reactive, the phenoxyacetamide scaffold and 3-methylphenyl tail provide the non-covalent molecular recognition required to position the warhead near a specific lysine, distinguishing it from non-specific crosslinkers.

2.2 Mechanism Diagram

The following diagram illustrates the equilibrium-driven binding mechanism essential for assay development.

ReactionMechanism Probe Probe-ALD-04 (Aldehyde Warhead) Complex Non-Covalent Encounter Complex Probe->Complex Kd (Fast) Protein Target Protein (Lysine-NH2) Protein->Complex Kd (Fast) Imine Covalent Adduct (Schiff Base) Complex->Imine K_inact (Bond Formation) Water H2O Imine->Water Hydrolysis (Reversibility)

Figure 1: Reaction coordinate of Probe-ALD-04. Note that unlike Michael acceptors, the imine formation is chemically reversible.

Pre-Screening Validation & Handling

Critical Warning: The success of aldehyde screening relies entirely on Buffer Integrity .

3.1 Compound Handling
  • Solubility: Dissolve Probe-ALD-04 in 100% DMSO to a stock concentration of 10 mM.

  • Stability: Aldehydes are prone to air oxidation to carboxylic acids (which kills reactivity).

    • QC Step: Check purity via LC-MS prior to screening. If the mass spectrum shows a +16 Da peak (Carboxylic acid M+16), repurify or discard.

    • Storage: Store at -20°C under Nitrogen/Argon. Avoid repeated freeze-thaw cycles.

3.2 Buffer Composition (The "No-Tris" Rule)

You cannot use primary amine buffers (Tris, Glycine) as they will competitively react with the aldehyde warhead, quenching the probe.

ComponentRecommendedForbiddenReason
Buffer HEPES, MOPS, Phosphate (pH 7.4 - 8.0)Tris , GlycinePrimary amines in Tris react with aldehyde.
Reducing Agents TCEP (0.5 - 1 mM)DTT,

-ME
Thiols can form hemithioacetals (reversible, but complicates kinetics). TCEP is safe.
Additives 0.01% Triton X-100High BSA (>0.1%)Prevents aggregation (PAINS check). High BSA provides too many competing lysines.
Protocol 1: HTS Assay Workflow (Fluorescence Polarization)

This protocol assumes Probe-ALD-04 is being used as a competitor to displace a known tracer, or as a library member.

Objective: Identify binding via equilibrium shift.

Step-by-Step Procedure:

  • Reagent Prep: Prepare Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100, 1 mM TCEP).

  • Protein Addition: Dispense Target Protein (at concentration =

    
     of the tracer) into 384-well black plates.
    
  • Compound Addition: Add Probe-ALD-04 (final conc. 10

    
    M) using an acoustic dispenser (Echo).
    
    • Control Wells: DMSO only (Negative Control), Excess unlabeled ligand (Positive Control).

  • Incubation (Critical):

    • Standard: Incubate for 60–120 minutes at Room Temperature.

    • Reasoning: Covalent bond formation takes time to reach equilibrium. Short incubations (<30 min) will yield false negatives.

  • Tracer Addition: Add Fluorescent Tracer (final conc. 1–5 nM). Incubate for 15 mins.

  • Readout: Measure Fluorescence Polarization (mP).

  • Counter-Screen (The "Tris Test"):

    • Run a parallel plate using 50 mM Tris pH 7.5 instead of HEPES.

    • Logic: If Probe-ALD-04 is a true covalent binder, the activity should be significantly reduced in Tris buffer (due to quenching). If activity remains identical, the compound is likely binding non-covalently (allosteric) or is a PAINS aggregator.

Protocol 2: Biophysical Validation (Intact Protein LC-MS)

This is the gold standard for validating Probe-ALD-04. You must observe the mass shift corresponding to the Schiff base.

Theoretical Mass Calculation:

  • Formula:

    
    
    
  • MW: 269.30 Da

  • Reaction: Protein-NH2 + Ligand-CHO

    
     Protein-N=CH-Ligand + H2O
    
  • Expected Mass Shift (

    
    M):  +269.30 - 18.01 (Water) = +251.29 Da 
    

Workflow:

  • Incubation: Incubate Protein (5

    
    M) + Probe-ALD-04 (50 
    
    
    
    M, 10x excess) in HEPES buffer for 2 hours.
  • Trapping (Optional but Recommended):

    • Add NaCNBH

      
        (Sodium cyanoborohydride) to a final concentration of 5 mM. Incubate 30 mins.
      
    • Why? The imine bond is labile during the ionization process in MS. Reducing it to a secondary amine irreversibly "locks" the complex, ensuring it survives the flight tube.

  • LC-MS Analysis:

    • Inject on a C4 desalted column (Rapid gradient: 5% to 95% Acetonitrile + 0.1% Formic Acid).

    • Deconvolute the raw charge envelope to zero-charge mass.

  • Interpretation:

    • Hit: Distinct peak at [Protein MW + 251 Da] (or +253 Da if reduced).

    • Non-Specific: Multiple adducts (+251, +502, +753...) indicate the probe is reacting promiscuously with surface lysines (denaturing).

Data Visualization & Decision Logic

The following workflow describes how to triage hits generated by Probe-ALD-04.

TriageWorkflow Start Primary Screen (HEPES Buffer) HitCheck >50% Inhibition? Start->HitCheck CounterScreen Counter Screen (Tris Buffer) HitCheck->CounterScreen Yes Discard Discard (Non-specific/PAINS) HitCheck->Discard No TrisResult Activity Quenched? CounterScreen->TrisResult MSValidation Intact Protein MS (+/- NaCNBH3) TrisResult->MSValidation Yes (Specific Aldehyde) TrisResult->Discard No (Non-covalent/Artifact) AdductCheck Mass Shift +251 Da? MSValidation->AdductCheck Final Validated Reversible Covalent Binder AdductCheck->Final Single Adduct AdductCheck->Discard Multi-Adduct/No Shift

Figure 2: Decision tree for validating Probe-ALD-04 activity.

References
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery.

  • Fuller, P. H., et al. (2023). Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time. ACS Chemical Biology.

  • PubChem Compound Summary. (2023). 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide (Structural Analog).[1] National Library of Medicine.

Sources

Application Notes & Protocols for Target Engagement Assays of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the validation of a drug's interaction with its intended biological target is a cornerstone of preclinical development. This process, known as target engagement, provides critical evidence that a compound binds to its molecular target within a complex biological system, a prerequisite for its pharmacological activity.[1] The following application note provides a detailed guide for researchers, scientists, and drug development professionals on methodologies to confirm the target engagement of the novel small molecule, 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide (herein referred to as Compound X).

For the purpose of providing a scientifically rigorous and illustrative protocol, we will hypothesize that Compound X is an inhibitor of a putative serine/threonine kinase, "Target Kinase X" (TKX). Kinases are a well-established class of drug targets, and the methodologies described herein are broadly applicable to other protein targets.[2] This document will detail three orthogonal, industry-standard assays for confirming and characterizing the interaction between Compound X and TKX:

  • Cellular Thermal Shift Assay (CETSA): To verify target engagement in a cellular environment.

  • Surface Plasmon Resonance (SPR): To elucidate the binding kinetics and affinity of Compound X to purified TKX.

  • Fluorescence Polarization (FP) Assay: A high-throughput method to determine binding affinity through competition.

These protocols are designed to be self-validating, with explanations of the scientific principles and critical considerations for experimental design and data interpretation.

Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Target Engagement

Principle: CETSA is a powerful technique to assess target engagement in a native cellular environment without the need for compound or protein labeling.[3][4] The underlying principle is that the binding of a ligand, such as Compound X, to its target protein, TKX, confers thermodynamic stability to the protein.[5][6] This increased stability results in a higher melting temperature for the protein. In a CETSA experiment, cells are treated with the compound and then subjected to a temperature gradient. At elevated temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain in the soluble fraction.[4] Quantification of the soluble target protein at different temperatures allows for the determination of a thermal shift, providing direct evidence of target engagement.[7][8]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_detection Detection A 1. Culture cells expressing Target Kinase X (TKX) B 2. Treat cells with Compound X (or vehicle control) A->B Incubate C 3. Aliquot cell suspension and heat across a temperature gradient B->C Transfer D 4. Lyse cells (e.g., freeze-thaw) C->D Induce Lysis E 5. Separate soluble and aggregated fractions (centrifugation) D->E Separate F 6. Collect supernatant (soluble fraction) E->F Isolate G 7. Quantify soluble TKX (e.g., Western Blot, ELISA) F->G Analyze

Caption: CETSA workflow for Compound X and Target Kinase X.

Detailed Protocol: CETSA

Materials:

  • Cell line endogenously or exogenously expressing TKX (e.g., HEK293-TKX)

  • Compound X

  • Vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Antibody specific for TKX

  • Western Blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a suitable format (e.g., 10 cm dishes) and grow to 80-90% confluency.

    • Treat cells with varying concentrations of Compound X (e.g., 0.1 µM to 100 µM) or vehicle control. A typical incubation time is 1-2 hours at 37°C.[7]

  • Cell Harvesting and Heating:

    • Harvest cells by scraping into PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.[7]

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by Western Blot using a TKX-specific antibody.

    • Quantify the band intensities and plot the percentage of soluble TKX as a function of temperature for both vehicle and Compound X-treated samples. A shift in the melting curve to the right for Compound X-treated samples indicates target engagement.

Data Presentation: CETSA
Temperature (°C)Vehicle Control (% Soluble TKX)Compound X (10 µM) (% Soluble TKX)
40100100
4598100
508595
555080
602055
65525
70<110

Surface Plasmon Resonance (SPR): Characterizing Binding Kinetics

Principle: SPR is a label-free biophysical technique that allows for the real-time monitoring of molecular interactions.[9] It is highly effective for characterizing the binding of small molecules to protein targets.[10][11] In an SPR experiment, the protein target (TKX) is immobilized on a sensor chip. A solution containing the small molecule (Compound X) is then flowed over the surface. Binding of Compound X to TKX causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the association and dissociation phases of the binding event, the kinetic parameters (k_on and k_off) and the equilibrium dissociation constant (K_D) can be determined.[12]

Experimental Workflow: SPR

SPR_Workflow cluster_setup Assay Setup cluster_binding Binding Analysis cluster_analysis Data Analysis A 1. Immobilize purified TKX on a sensor chip C 3. Flow Compound X over the sensor surface (Association) A->C B 2. Prepare serial dilutions of Compound X B->C D 4. Flow running buffer over the sensor surface (Dissociation) C->D E 5. Regenerate the sensor surface D->E F 6. Fit sensorgram data to a binding model to determine kinetics (ka, kd, KD) D->F E->C Next Concentration

Caption: SPR workflow for Compound X and Target Kinase X.

Detailed Protocol: SPR

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant TKX protein

  • Compound X

  • Amine coupling kit for immobilization

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine or high salt)

Procedure:

  • Immobilization of TKX:

    • Activate the sensor chip surface using the amine coupling kit.

    • Immobilize TKX to the desired density (typically 2000-5000 RU for small molecule analysis).

    • Deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Prepare a dilution series of Compound X in running buffer (e.g., 0.1 µM to 50 µM).

    • Inject the Compound X solutions over the immobilized TKX surface for a defined period (e.g., 120 seconds) to monitor association.

    • Switch to flowing running buffer over the surface to monitor the dissociation of the compound.

    • After each cycle, inject the regeneration solution to remove any bound compound and prepare the surface for the next injection.

  • Data Analysis:

    • Reference-subtract the data using a blank flow cell to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

Data Presentation: SPR
ParameterValue
Association Rate (k_a) (M⁻¹s⁻¹)1.5 x 10⁵
Dissociation Rate (k_d) (s⁻¹)3.0 x 10⁻³
Equilibrium Dissociation Constant (K_D)20 nM

Fluorescence Polarization (FP) Assay: A High-Throughput Approach

Principle: FP is a solution-based technique used to measure changes in the apparent molecular weight of a fluorescent molecule.[13] It is widely used in drug discovery for its homogeneous format and suitability for high-throughput screening.[14][15] The assay relies on the principle that a small, fluorescently-labeled molecule (a probe or tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When this probe binds to a larger protein (TKX), its tumbling is restricted, leading to an increase in fluorescence polarization.[16] In a competition assay, a non-fluorescent compound (Compound X) can displace the fluorescent probe from the protein, causing a decrease in polarization. This change in polarization is proportional to the amount of probe displaced and can be used to determine the binding affinity of the test compound.[13][17]

Experimental Workflow: FP Competition Assay

FP_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis A 1. Prepare solutions of TKX, fluorescent probe, and serial dilutions of Compound X B 2. Add TKX and fluorescent probe to microplate wells A->B C 3. Add Compound X or vehicle control A->C B->C D 4. Incubate to reach equilibrium C->D E 5. Read fluorescence polarization on a plate reader D->E F 6. Plot FP vs. [Compound X] and fit to determine IC50 E->F

Caption: FP competition assay workflow for Compound X.

Detailed Protocol: FP Competition Assay

Materials:

  • Purified recombinant TKX protein

  • A fluorescently-labeled probe known to bind TKX

  • Compound X

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • Microplate reader with FP capabilities

  • Low-volume black microplates (e.g., 384-well)

Procedure:

  • Assay Development:

    • First, determine the K_D of the fluorescent probe for TKX by titrating the protein against a fixed concentration of the probe.

    • For the competition assay, use a concentration of TKX that results in approximately 50-80% of the probe being bound.[13] The probe concentration should be at or below its K_D.

  • Competition Assay:

    • Prepare a serial dilution of Compound X in the assay buffer.

    • In a microplate, add the TKX protein and the fluorescent probe to each well.

    • Add the diluted Compound X or vehicle control to the wells.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the Compound X concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Compound X that displaces 50% of the bound probe.

    • The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, provided the K_D of the probe and its concentration are known.

Data Presentation: FP Competition Assay
Compound X Concentration (nM)Fluorescence Polarization (mP)
0.1250
1248
10220
100130
100065
1000052

Calculated IC50: 85 nM

Conclusion

The validation of target engagement is a critical step in the progression of any small molecule inhibitor through the drug discovery pipeline. The application of orthogonal assays provides a robust and comprehensive understanding of the compound's interaction with its intended target. The Cellular Thermal Shift Assay confirms target binding in a physiological context, while biophysical methods like Surface Plasmon Resonance and Fluorescence Polarization provide quantitative measures of binding affinity and kinetics. By employing the detailed protocols outlined in this guide, researchers can confidently establish the target engagement profile of novel compounds such as 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide, thereby enabling informed decisions in lead optimization and further preclinical development.

References

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. Available at: [Link]

  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein and Protein-Protein Interactions. Current Protocols in Chemical Biology, 1, 1-15. Available at: [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(19), 10734–10756. Available at: [Link]

  • ACEA Biosciences, Inc. (2020). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega, 5(29), 18013–18021. Available at: [Link]

  • Maynes, J. T. et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 356(1), 1-9. Available at: [Link]

  • Selvita (2023). A Practical Guide to Target Engagement Assays. Available at: [Link]

  • Doan, T. N. et al. (2013). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 135(15), 5849–5860. Available at: [Link]

  • Reinhard, F. B. M. et al. (2015). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Journal of Proteome Research, 14(11), 4509–4520. Available at: [Link]

  • BioNavis Ltd. (2021). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Available at: [Link]

  • Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high throughput screening: perspectives and primer. Journal of Biomolecular Screening, 5(5), 297-306. Available at: [Link]

  • Shaw, J. et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(12), e4048. Available at: [Link]

  • BMG LABTECH. (n.d.). Fluorescence polarization detection. Retrieved January 29, 2024, from [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 29, 2024, from [Link]

  • Canales, A. et al. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Methods for Drug Discovery. The Royal Society of Chemistry. Available at: [Link]

  • Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Retrieved January 29, 2024, from [Link]

  • Henderson, M. J. et al. (2019). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 30(6), 791-795. Available at: [Link]

  • Eurofins DiscoverX. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. YouTube. Available at: [Link]

  • Vasta, J. D. et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(12), 3381–3391. Available at: [Link]

  • Müller, S. et al. (2018). Cellular target engagement assays for small-molecule drug discovery. Expert Opinion on Drug Discovery, 13(10), 923-937. Available at: [Link]

Sources

Troubleshooting & Optimization

"2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide" stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide. Due to the compound's novel nature, this document is built upon established principles of organic chemistry, focusing on the known reactivity of its constituent functional groups: an aromatic aldehyde, an amide, and a phenoxy ether. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the stability and integrity of your experimental results.

The primary sources of instability in this molecule are predicted to be the aromatic aldehyde (formyl group) and the amide linkage. Aldehydes are susceptible to oxidation, while amides can undergo hydrolysis under certain pH conditions.[1][2] This guide will systematically address these potential issues.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues you may encounter during your experiments.

Q1: I'm observing a new, unidentified peak in my HPLC chromatogram that grows over time. What could it be?

Possible Cause: The most likely cause is the degradation of the parent compound. The primary suspect is the oxidation of the highly reactive aromatic aldehyde (formyl) group to a carboxylic acid.[1] Aldehydes, even aromatic ones which have some resonance stabilization, are prone to oxidation, especially when exposed to air (molecular oxygen).[1][3]

Troubleshooting Steps:

  • Characterize the Impurity:

    • Use LC-MS to determine the mass of the new peak. If the mass has increased by 16 amu (the mass of an oxygen atom), this strongly suggests oxidation of the aldehyde to a carboxylic acid.

    • The primary degradation product would be 2-(2-ethoxy-4-carboxyphenoxy)-N-(3-methylphenyl)acetamide.

  • Evaluate Environmental Factors:

    • Atmosphere: Are you handling the compound in an inert atmosphere (e.g., nitrogen or argon)? If not, atmospheric oxygen is a likely culprit.

    • Solvent Purity: Peroxides in common solvents (e.g., THF, diethyl ether) can be potent oxidizing agents. Use freshly distilled or inhibitor-free solvents.

  • Implement a Forced Degradation Study:

    • A controlled experiment can confirm the identity of the degradation product. This involves intentionally exposing the compound to oxidative stress.[4] A typical starting point is 5-20% degradation to ensure degradation products are observable without being confounded by secondary degradation.[5][6]

Protocol: Oxidative Forced Degradation

  • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile/water).

  • Treat the solution with a mild oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).

  • Incubate the sample at room temperature for a defined period (e.g., 2, 8, 24 hours).

  • Analyze the stressed samples by HPLC and LC-MS at each time point.

  • Compare the retention time and mass of the degradant with the unknown peak in your original samples.

Q2: The measured potency or activity of my compound solution is decreasing, especially when stored in an acidic or basic buffer. Why?

Possible Cause: This issue points towards the hydrolysis of the amide bond. While amides are generally stable, they can be cleaved under acidic or basic conditions, especially with the application of heat.[2][7] This would break the molecule into two smaller fragments.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide gets protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][8]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon.[2]

Troubleshooting Steps:

  • Identify Degradation Products:

    • Use LC-MS to screen for the expected hydrolysis products:

      • 2-(2-ethoxy-4-formylphenoxy)acetic acid

      • 3-methylaniline

    • Confirm their identities by comparing with reference standards if available.

  • Perform a pH Stability Study:

    • Prepare solutions of your compound in a range of buffers (e.g., pH 3, 5, 7, 9, 11).

    • Incubate these solutions at a controlled temperature (e.g., 40°C) and analyze them at various time points (e.g., 0, 24, 48, 72 hours).

    • Plot the percentage of the remaining parent compound against time for each pH to determine the pH range of maximum stability.

Protocol: pH Stability Assessment

  • Prepare a series of buffer solutions (e.g., citrate for acidic, phosphate for neutral, borate for basic).

  • Dissolve a known concentration of the compound in each buffer.

  • Store the solutions in sealed vials at a constant temperature.

  • At each time point, withdraw an aliquot, quench any reaction if necessary (e.g., by neutralizing the pH), and analyze by a validated stability-indicating HPLC method.[9][10]

Q3: My solid-state compound is showing discoloration (e.g., turning yellow or brown) after prolonged storage. Is this a concern?

Possible Cause: Discoloration of a solid powder is often an indicator of degradation. Potential causes include:

  • Photodegradation: Aromatic compounds, especially those with electron-donating groups like the ethoxy group, can be sensitive to light.[5] UV or even ambient light can provide the energy to initiate radical reactions or other degradation pathways.

  • Oxidation: As with solutions, the solid compound can react with atmospheric oxygen over time, particularly at the aldehyde functional group.[1]

  • Interaction with Moisture: The compound may be hygroscopic, and absorbed water could facilitate hydrolysis or other reactions.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Is the compound protected from light?[11] It should be stored in an amber vial or a light-blocking container.

    • Is the container properly sealed to protect from air and humidity?

    • What is the storage temperature? Elevated temperatures can accelerate degradation.[12]

  • Conduct a Photostability Study:

    • Expose a thin layer of the solid compound to a controlled light source (e.g., a photostability chamber with UV and visible light, as per ICH Q1B guidelines).[5]

    • Analyze the sample at set intervals by HPLC to quantify the extent of degradation.

    • A control sample should be kept in the dark under the same temperature and humidity conditions.

**dot graph TD { A[Compound Stability Issue] --> B{Initial Observation}; B --> C1[New HPLC Peak]; B --> C2[Decreased Potency]; B --> C3[Solid Discoloration]; C1 --> D1{Hypothesis: Oxidation}; D1 --> E1[Action: LC-MS Analysis]; D1 --> F1[Action: Forced Degradation (Oxidative)]; C2 --> D2{Hypothesis: Hydrolysis}; D2 --> E2[Action: LC-MS Analysis]; D2 --> F2[Action: pH Stability Study]; C3 --> D3{Hypotheses: Photo/Oxidative Degradation}; D3 --> E3[Action: Review Storage]; D3 --> F3[Action: Photostability Study]; subgraph "Analytical Steps" E1; E2; end subgraph "Confirmatory Studies" F1; F2; F3; end } caption="Troubleshooting workflow for stability issues." enddot

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide?

Based on its chemical structure, the following storage conditions are recommended to maximize shelf life:

ConditionSolid StateIn Solution
Temperature -20°C or below[13]-20°C or -80°C[14]
Atmosphere Inert gas (Argon or Nitrogen)Inert gas overlay in vial
Light Protect from light (Amber vial)[11]Protect from light (Amber vial)
Solvent (for solutions) Anhydrous, aprotic solvents (e.g., DMSO, DMF)Avoid protic or reactive solvents for long-term storage

Rationale: Low temperatures slow down reaction kinetics.[12] An inert atmosphere prevents oxidation of the aldehyde.[1] Protection from light minimizes the risk of photodegradation.[11] Using anhydrous, aprotic solvents for stock solutions prevents hydrolysis of the amide bond.

Q2: What are the primary potential degradation pathways for this molecule?

The two most probable degradation pathways are:

  • Oxidation of the Aldehyde: The formyl group (-CHO) is oxidized to a carboxylic acid group (-COOH).

  • Hydrolysis of the Amide: The amide bond is cleaved by water, yielding a carboxylic acid and an amine.

The phenoxy ether linkage is generally more stable and less likely to cleave under typical experimental conditions.[15]

DegradationPathways

Q3: Which analytical techniques are best for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[16][17]

  • Methodology: A reversed-phase HPLC method using a C18 column with a gradient elution of water (with an additive like formic acid or TFA) and acetonitrile or methanol is a good starting point.

  • Detection: UV detection should be effective due to the aromatic rings in the molecule. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Validation: The method must be validated to show it can separate the parent compound from all potential degradation products, a process known as specificity.[9][10] Forced degradation studies are essential for this validation.[4]

For structural confirmation of any degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[18]

References

  • Fiveable. (n.d.). Aromatic Aldehyde Definition. Retrieved from [Link]

  • Wikipedia. (2023). Aldehyde. Retrieved from [Link]

  • Kshirsagar, R., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Zelesky, T., et al. (2016). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Retrieved from [Link]

  • Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Peng, R. H., et al. (2008). Bacterial Degradation of Aromatic Compounds. PMC - NIH. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. Retrieved from [Link]

  • Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Retrieved from [Link]

  • Le, T. D., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Pawar, S. S., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Phenoxyethanol. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. Retrieved from [Link]

  • Quora. (2015). Why are aromatic aldehydes and ketones less reactive than aliphatic aldehydes and ketones?. Retrieved from [Link]

  • Medium. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide (EF-MPA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-OPT-882 Subject: Concentration Optimization, Solubility Protocols, and Assay Stability for EF-MPA Assigned Specialist: Senior Application Scientist, Drug Discovery Unit

Executive Summary

You are working with 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide (herein referred to as EF-MPA ). Structurally, this is an ethyl vanillin derivative linked via an acetamide bridge to an m-toluidine moiety.

Chemical Context:

  • Core Scaffold: Phenoxyacetamide.[1]

  • Key Functional Groups:

    • Aldehyde (Formyl, -CHO): Reactive center, prone to oxidation (to carboxylic acid) or Schiff base formation (with primary amines).

    • Ethoxy (-OEt): Increases lipophilicity compared to methoxy analogs.

    • Amide Linker: Stable, but contributes to hydrogen bonding.

Primary Challenge: This molecule exhibits low aqueous solubility and moderate chemical reactivity due to the aldehyde group. Optimization requires balancing effective concentration against precipitation and degradation.

Module 1: Solubility & Stock Preparation (Critical)

The Issue: EF-MPA is highly lipophilic. Direct addition to aqueous media (cell culture or enzyme buffer) often causes "crashing out" (micro-precipitation), leading to false negatives or erratic data.

Protocol: The "Double-Solvent" Stock System

Do not dissolve directly in water/buffer. Follow this hydrophobicity-aware protocol.

Step 1: Primary Stock (Master Stock)

  • Solvent: 100% DMSO (Dimethyl Sulfoxide), Anhydrous.

  • Concentration: 10 mM to 50 mM (depending on yield).

  • Storage: -20°C, desiccated, protected from light (amber vials).

  • Why: The acetamide and ethoxy groups require a polar aprotic solvent to disrupt crystal lattice energy.

Step 2: Working Stock (Intermediate)

  • Solvent: DMSO or Ethanol (if compatible).

  • Concentration: 100x the final assay concentration.

  • Why: This ensures the final DMSO concentration in your assay is exactly 1% (or lower), which is generally the toxicity threshold for most mammalian cells and enzymes.

Step 3: Assay Dilution (The "Drop-wise" Method)

  • Technique: Add the Working Stock into the vortexing buffer, not the other way around.

  • Limit: Keep final DMSO < 0.5% v/v for sensitive enzymatic assays; < 0.1% for cell-based assays.

Solubility Troubleshooting Table
ObservationDiagnosisCorrective Action
Cloudiness upon dilution Compound precipitation (Hydrophobic crash)Reduce final concentration; add surfactant (0.01% Tween-20 or Triton X-100) to buffer.
Yellowing of stock Oxidation of aldehyde to acidPurge DMSO with Argon/Nitrogen before dissolving; store at -80°C.
Crystals at bottom Saturation of stockSonicate at 37°C for 10 mins. If persistent, dilute stock by 50%.
Module 2: Dose-Response Optimization (The "Golden Window")

The Issue: Finding the "sweet spot" where the compound is active but not non-specifically toxic or precipitating.

Workflow: The Logarithmic Bracket

Do not guess linear concentrations (e.g., 10, 20, 30 µM). Biological activity follows logarithmic scales.

  • Screening Range:

    
    .
    
  • Refinement: Once activity is detected (e.g., between 1 and 10 µM), perform a half-log dilution in that specific window (e.g., 1, 3, 10 µM).

Visualization: Assay Validity Workflow

AssayOptimization Start Start: EF-MPA Stock (10mM) CheckSol Solubility Check (Microscopy/Turbidity) Start->CheckSol Precip Precipitation Detected? CheckSol->Precip Dilute Dilute Stock (Reduce Max Conc) Precip->Dilute Yes AddSurfactant Add 0.01% Tween-20 Precip->AddSurfactant Yes (Alternative) Assay Run Biological Assay (Logarithmic Series) Precip->Assay No Dilute->CheckSol AddSurfactant->CheckSol Analyze Analyze Dose-Response Assay->Analyze Hook Hook Effect? (High dose = Low signal) Analyze->Hook Aggregator Colloidal Aggregation (False Positive) Hook->Aggregator Yes Valid Valid IC50/EC50 Hook->Valid No

Caption: Decision tree for validating EF-MPA concentration, specifically addressing solubility artifacts (Precipitation) and non-specific aggregation (Hook Effect).

Module 3: Stability & Chemical Reactivity

The Issue: The 4-formyl group (aldehyde) is chemically versatile but unstable in certain assay buffers.

1. The "Schiff Base" Trap
  • Risk: If your assay buffer contains Tris , Glycine , or proteins with accessible Lysine residues, the aldehyde on EF-MPA can react to form an imine (Schiff base).

  • Impact: You are testing a different molecule than you intended.

  • Solution:

    • Use HEPES , MOPS , or PBS buffers instead of Tris.

    • Keep incubation times short (< 4 hours) if protein-rich media (FBS) is required.

2. Oxidation Susceptibility
  • Risk: Aldehydes oxidize to carboxylic acids in air.

  • Diagnosis: Shift in retention time on HPLC; acidification of DMSO stock.

  • Solution: Always store under inert gas (Argon/Nitrogen).

Frequently Asked Questions (FAQ)

Q1: I see a "bell-shaped" curve in my inhibition assay. High concentrations of EF-MPA are losing activity. Why?

  • Answer: This is likely the Hook Effect caused by colloidal aggregation. At high concentrations (>30 µM), hydrophobic molecules like EF-MPA form micelles that sequester the enzyme or target, causing non-specific inhibition.

    • Fix: Add 0.01% Triton X-100 to your buffer to disrupt colloids. If the activity disappears, the initial result was a false positive.

Q2: Can I use this compound in cell culture for 48 hours?

  • Answer: Yes, but stability is a concern. The aldehyde may react with amino acids in the media (L-Glutamine).

    • Fix: Replenish the media with fresh compound every 12–24 hours ("spiking") to maintain effective concentration.

Q3: What is the estimated LogP?

  • Answer: Based on the structure (Ethyl Vanillin + m-Toluidine acetamide), the calculated LogP (cLogP) is approximately 2.6 – 3.0 .[2] This confirms it is membrane-permeable but requires DMSO for solubilization.

References
  • Synthesis & Chemical Context

    • Title: Synthesis and biological evaluation of 2-(4-formylphenoxy)
    • Source: Royal Society of Chemistry (RSC)
    • Link:(Note: Specific derivative synthesis follows the general protocol for 2-(4-formylphenoxy)-N-phenylacetamide described in literature).

  • Assay Optimization Guidelines

    • Title: Assay Guidance Manual - Solubility and Serial Dilutions.
    • Source: NCBI / NIH Bookshelf.
    • Link:[Link]

  • Chemical Structure Verification

    • Title: 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide (Structural Analog).
    • Source: PubChem CID 622814.[2]

    • Link:[Link]

Disclaimer: This guide assumes the compound was synthesized with >95% purity. Impurities from the synthesis (e.g., unreacted 2-chloro-N-(3-methylphenyl)acetamide) can be highly toxic and skew biological results.

Sources

Technical Support Center: Synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this important intermediate.

The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide is typically achieved through a two-step process: a Williamson ether synthesis to couple the phenolic and acetamide moieties, followed by the formation of the amide bond. While seemingly straightforward, each step presents unique challenges that can lead to the formation of side products and impact the overall yield and purity of the final compound. This guide provides in-depth, experience-driven solutions to these common experimental hurdles.

Troubleshooting Guide: Navigating Your Synthesis

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Part 1: The Williamson Ether Synthesis Step

The initial step involves the formation of an ether linkage between a substituted phenol and an N-aryl-2-haloacetamide. The general reaction is an SN2 displacement, which is sensitive to steric hindrance and reaction conditions.[1]

Question 1: I am observing a low yield in my Williamson ether synthesis. What are the common causes and how can I improve it?

A low yield in this step is a frequent issue and can often be attributed to competing side reactions or suboptimal reaction conditions.

Causality and Solutions:

  • Competing E2 Elimination: The alkoxide base required for the reaction can also act as a base to promote an E2 elimination reaction of the alkyl halide, especially with secondary or sterically hindered halides.[2] To favor the desired SN2 substitution, it is crucial to use a primary alkyl halide.[1]

  • C-Alkylation vs. O-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.[2] Using a polar aprotic solvent like DMF or acetonitrile can help to solvate the cation of the base and favor O-alkylation.

  • Incomplete Deprotonation: The phenol must be fully deprotonated to the phenoxide for the reaction to proceed efficiently. Using a strong enough base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is essential.[3] Ensure the base is fresh and added in an appropriate stoichiometric amount.

  • Reaction Temperature and Time: Williamson ether syntheses are often run at elevated temperatures (50-100 °C) for several hours to ensure completion.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

ParameterRecommendationRationale
Alkyl Halide Use a primary halide (e.g., 2-chloro-N-(3-methylphenyl)acetamide).Minimizes the competing E2 elimination reaction.[1]
Base Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH).Ensures complete deprotonation of the phenol.[3]
Solvent Acetonitrile or DMF.Polar aprotic solvents favor the SN2 pathway and O-alkylation.[2]
Temperature 50 - 100 °C.Provides sufficient energy for the reaction to proceed at a reasonable rate.[2]
Question 2: My TLC plate shows multiple spots after the Williamson ether synthesis. What are these impurities and how can I remove them?

The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products.

Identification and Purification Strategy:

  • Unreacted Starting Materials: The most common impurities are unreacted 4-hydroxy-3-ethoxybenzaldehyde and 2-chloro-N-(3-methylphenyl)acetamide.

  • C-Alkylation Product: As mentioned previously, C-alkylation of the phenoxide can lead to a constitutional isomer that may have a similar polarity to the desired product, making separation challenging.

  • Purification Protocol:

    • Aqueous Workup: After the reaction is complete, an aqueous workup can help remove inorganic salts and any remaining water-soluble starting materials.

    • Extraction: Extracting the aqueous layer with an organic solvent like ethyl acetate or dichloromethane will move the organic products into the organic phase.[2]

    • Column Chromatography: The most effective method for separating the desired O-alkylated product from unreacted starting materials and the C-alkylated side product is silica gel column chromatography.[4] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

Part 2: The Amide Bond Formation Step

The final step involves the formation of the amide bond. While there are numerous methods for amide bond formation, each has its own set of potential side reactions.[5]

Question 3: The final amidation step is not proceeding to completion. How can I drive the reaction forward?

An incomplete amidation reaction can be due to several factors, including the choice of coupling agent and the presence of water.

Optimization Strategies:

  • Choice of Coupling Agent: For the formation of an amide from a carboxylic acid and an amine, a coupling agent is often necessary to activate the carboxylic acid. Common choices include dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).

  • Anhydrous Conditions: Amide bond formation is a condensation reaction that produces water.[6] The presence of excess water can lead to the hydrolysis of the activated carboxylic acid intermediate or the final amide product.[7][8] Therefore, it is crucial to use anhydrous solvents and reagents.

  • Starting from an Acyl Chloride: An alternative approach is to convert the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride will then readily react with the amine to form the amide.[9]

Question 4: My final product is impure, and I'm struggling with purification. What are the likely side products?

Impurities in the final product can originate from both the Williamson ether synthesis and the amidation step.

Potential Side Products and Their Origins:

Side ProductOrigin
Unreacted Starting Materials Incomplete reaction in either step.
C-Alkylated Isomer Side reaction during the Williamson ether synthesis.[2]
Hydrolyzed Amide Hydrolysis of the final product during workup or purification.[6][7][8]
Oxidized Aldehyde The formyl group can be susceptible to oxidation to a carboxylic acid, especially if strong oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures.
Side Products from Coupling Agents For example, if DCC is used, the dicyclohexylurea byproduct can be difficult to remove.

Advanced Purification Techniques:

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be a highly effective method for purification.

  • Preparative HPLC: For challenging separations of closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Frequently Asked Questions (FAQs)

  • What are the ideal starting materials for the Williamson ether synthesis portion of this reaction? The ideal starting materials are 4-hydroxy-3-ethoxybenzaldehyde and a primary haloacetamide, such as 2-chloro-N-(3-methylphenyl)acetamide. Using a primary halide is critical to minimize the competing E2 elimination reaction.[1]

  • Which method is recommended for the amide bond formation in this synthesis? Starting from the corresponding carboxylic acid and using a standard coupling agent like EDC in the presence of HOBt is a reliable method. Alternatively, converting the carboxylic acid to an acyl chloride with thionyl chloride followed by reaction with 3-methylaniline can also be effective.[9]

  • How can I effectively monitor the progress of each reaction step? Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both reactions.[3] Use an appropriate solvent system that gives good separation of the starting materials and products. Staining with potassium permanganate or visualization under UV light can aid in the identification of spots.

  • What are the key characterization techniques to confirm the structure and purity of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide? The structure of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. Mass spectrometry will confirm the molecular weight. The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC).

Visualizing the Process

Overall Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amide Formation Phenol 4-hydroxy-3-ethoxybenzaldehyde Ether_Intermediate 2-(2-ethoxy-4-formylphenoxy)acetic acid Phenol->Ether_Intermediate K2CO3, Acetonitrile Haloacetamide 2-chloro-N-(3-methylphenyl)acetamide Haloacetamide->Ether_Intermediate K2CO3, Acetonitrile Final_Product 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide Ether_Intermediate->Final_Product EDC, HOBt, DMF Amine 3-methylaniline Amine->Final_Product EDC, HOBt, DMF

Caption: Two-step synthesis of the target molecule.

Troubleshooting Low Yield in Williamson Ether Synthesis

Troubleshooting_WES Start Low Yield in Williamson Ether Synthesis Check_Halide Is the alkyl halide primary? Start->Check_Halide Check_Base Is the base strong enough and fresh? Check_Halide->Check_Base Yes Use_Primary_Halide Action: Switch to a primary halide to avoid E2 elimination. Check_Halide->Use_Primary_Halide No Check_Solvent Is the solvent polar aprotic? Check_Base->Check_Solvent Yes Use_Stronger_Base Action: Use fresh K2CO3 or NaH. Check_Base->Use_Stronger_Base No Check_Temp Is the reaction temperature adequate? Check_Solvent->Check_Temp Yes Change_Solvent Action: Switch to DMF or Acetonitrile. Check_Solvent->Change_Solvent No Optimize_Time Monitor by TLC to determine optimal reaction time. Check_Temp->Optimize_Time Yes Increase_Temp Action: Increase temperature to 50-100 °C. Check_Temp->Increase_Temp No

Caption: Decision tree for troubleshooting low yields.

Purification Strategy for the Final Product

Purification_Strategy Start Impure Final Product Check_Purity Assess purity by TLC/HPLC Start->Check_Purity Major_Impurities Are there major, separable impurities? Check_Purity->Major_Impurities Minor_Impurities Are impurities minor and close in polarity? Major_Impurities->Minor_Impurities No Column_Chromatography Action: Purify by silica gel column chromatography. Major_Impurities->Column_Chromatography Yes Solid_Product Is the product a solid? Minor_Impurities->Solid_Product Yes Recrystallization Action: Attempt recrystallization. Solid_Product->Recrystallization Yes Prep_HPLC Action: Purify by preparative HPLC. Solid_Product->Prep_HPLC No

Caption: Decision-making for final product purification.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-ethoxy-4-formylphenoxy)acetic acid (Williamson Ether Synthesis)
  • To a stirred solution of 4-hydroxy-3-ethoxybenzaldehyde (1 equivalent) in anhydrous acetonitrile (10 volumes), add potassium carbonate (2 equivalents).

  • Add ethyl bromoacetate (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be hydrolyzed to the carboxylic acid by treatment with a base like NaOH followed by acidic workup.

Protocol 2: Synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide (Amide Formation)
  • Dissolve 2-(2-ethoxy-4-formylphenoxy)acetic acid (1 equivalent) in anhydrous DMF (10 volumes).

  • Add EDC (1.2 equivalents) and HOBt (1.1 equivalents) to the solution and stir for 20 minutes at room temperature.

  • Add 3-methylaniline (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

References

  • Royal Society of Chemistry. (2014). Supplementary Information.
  • Khan Academy. Williamson ether synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • NIST. Acetamide, N-(3-methylphenyl)-.
  • PubChem. 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide.
  • NUCMEDCOR. Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg).
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • Google Patents. CN108358866B - Preparation method of febuxostat intermediate and application of....
  • Chemveda. Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Chemguide. the hydrolysis of amides.
  • Google Patents. CN102924353A - Febuxostat intermediate preparation method.
  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2015). Hydrolysis of Amides.
  • National Institutes of Health. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • Homework.Study.com. Write down the limitation(s) of the 'Williamson Ether Synthesis'?.
  • Benchchem. Improving reaction conditions for Williamson ether synthesis.
  • ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
  • Google Patents. WO/2011/066803 PREPARATION METHOD OF INTERMEDIATE OF FEBUXOSTAT.
  • Der Pharma Chemica. Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat.
  • Chembeez. 2-(2-ethoxy-4-formylphenoxy)acetamide, 95%.
  • Chemistry Steps. The Williamson Ether Synthesis.
  • AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
  • Allen. Amide Hydrolysis: Mechanism, Conditions and Applications.
  • ResearchGate. Acidic and Basic Amide Hydrolysis.
  • National Institutes of Health. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.
  • Organic Chemistry Tutor. Williamson Ether Synthesis.
  • Google Patents. CN102936230A - New preparation method of febuxostat.
  • Georgia Southern University. Hydroamidation with Acetamides and Trifluoroacetamides.

Sources

"2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide" storage and handling best practices

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: EFPM-Handling-001

Executive Summary

You are working with 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide (henceforth referred to as Compound EFPM ). This is a functionalized aromatic aldehyde often found in small-molecule screening libraries.

The Critical Liability: The 4-formyl (aldehyde) group. While the amide linker and tolyl ring are chemically robust, the aldehyde is a "warhead" that presents two specific risks:

  • Oxidation: It degrades into the corresponding carboxylic acid upon exposure to air.

  • Bioconjugation: It acts as a weak electrophile, potentially forming Schiff bases with primary amines (e.g., Lysine residues in proteins), leading to false positives in biochemical assays.

This guide replaces generic advice with specific, mechanism-based protocols to ensure your data reflects true biological activity, not compound degradation.

Module 1: Storage & Physical Integrity
Q: My solid compound has turned from off-white to yellow/orange. Is it still usable?

A: Likely not. Diagnosis: This color shift is the hallmark of auto-oxidation . Aromatic aldehydes oxidize to carboxylic acids (benzoic acid derivatives) in the presence of atmospheric oxygen. The yellowing often comes from trace impurities or conjugated oligomers forming alongside the acid. Action: Run a quick LC-MS. If the [M+H]+ peak of 314.14 Da (Compound EFPM) is accompanied by a significant +16 Da peak (Acid form), discard the lot.

Q: What are the "Gold Standard" storage conditions?

A: You must treat the aldehyde as a reactive species.

  • Temperature: -20°C is mandatory. Room temperature storage accelerates oxidation exponentially.

  • Atmosphere: Store under Argon or Nitrogen . If you open the vial, backfill with inert gas before re-sealing.

  • Container: Amber glass. Aldehydes are photosensitive; UV light catalyzes radical formation, driving oxidation.

Module 2: Solubilization & Liquid Handling
Q: I see a precipitate when I add my DMSO stock to the cell culture media. Why?

A: This is a "Solubility Crash" driven by Lipophilicity. Mechanism: Compound EFPM contains a lipophilic tolyl group and an ethoxy ether. Its LogP is estimated around 2.6–3.[1]0. When you dilute a high-concentration DMSO stock (e.g., 10mM) into an aqueous buffer, the water molecules form a hydration shell that excludes the hydrophobic drug, forcing it to aggregate.

The Fix: The "Step-Down" Protocol Do not shoot 100% DMSO stock directly into media.

  • Intermediate Dilution: Dilute your 10mM stock to 10x your final concentration using pure DMSO .

  • The Aqueous Step: Slowly add this 10x DMSO solution to the media while vortexing rapidly . This prevents local high-concentration "hotspots" where nucleation occurs.

Q: Can I store the compound in DMSO for months?

A: Only if the DMSO is Anhydrous. Risk: DMSO is hygroscopic (absorbs water from air). Water + Aldehyde


 Hydrate (Gem-diol). While reversible, this equilibrium complicates potency reproducibility.
Protocol: 
  • Use Anhydrous DMSO (sealed under septa).

  • Aliquot immediately into single-use vials.

  • Never freeze-thaw DMSO stocks of aldehydes more than once. The condensation of moisture during thawing is the enemy.

Module 3: Assay Interference (The "False Positive" Trap)
Q: This compound shows activity in every assay I run. Is it a "Magic Bullet"?

A: No, it is likely a "Pan-Assay Interference Compound" (PAINS) mimic. Mechanism: The aldehyde group is an electrophile. In biochemical assays using enzymes with active-site Lysines or N-terminal amines, the aldehyde can form a covalent Schiff Base (imine) bond. This irreversibly inhibits the protein, but non-specifically.

Validation Experiment: To prove your activity is specific and not just "aldehyde glue":

  • The Washout: If the inhibition is reversible (non-covalent), activity should return after dialysis. Schiff bases are often slowly reversible or irreversible.

  • The Scavenger Test: Add a non-relevant protein (like BSA) or a scavenger amine (like hydroxylamine) to the assay. If the compound's potency drops drastically, it’s reacting with the scavenger instead of your target.

Visualizing the Workflows
Figure 1: The Degradation & Interaction Pathway

This diagram illustrates the two primary failure modes: Oxidation (Storage) and Schiff Base formation (Assay).

G Compound Compound EFPM (Active Aldehyde) Acid Carboxylic Acid (Inactive Degradant) Compound->Acid Oxidation (Slow) Schiff Schiff Base Adduct (False Positive) Compound->Schiff Condensation (Fast in Buffer) Oxygen Air/Oxygen (Improper Storage) Oxygen->Acid Protein Assay Protein (Lysine -NH2) Protein->Schiff

Caption: Figure 1. The dual-risk profile of Compound EFPM. Red path indicates storage failure; Yellow path indicates assay interference.

Figure 2: Solubility Troubleshooting Logic

Follow this decision tree when facing precipitation issues.

Solubility Start Precipitation Observed? CheckConc Is Final Conc > 100µM? Start->CheckConc CheckDMSO Is Final DMSO < 1%? CheckConc->CheckDMSO No Action1 High Risk of Aggregation. Reduce Conc. CheckConc->Action1 Yes Action2 Increase DMSO to 2-5% (If assay tolerates) CheckDMSO->Action2 Yes Action3 Use 'Step-Down' Dilution (Prevents Shock) CheckDMSO->Action3 No (DMSO is fine)

Caption: Figure 2. Decision matrix for resolving solubility crashes in aqueous buffers.

Summary of Physical Properties
PropertyValueImplication for Handling
Molecular Weight ~313.35 DaStandard small molecule range.
LogP (Calc) ~2.6 – 3.0Lipophilic. Requires DMSO/Ethanol. Poor water solubility.
H-Bond Donors 1 (Amide NH)Moderate membrane permeability potential.
Reactive Group Aldehyde (CHO)High Alert. Exclude O2, protect from light.
Melting Point >150°C (Est.)Stable solid if kept dry.
References
  • PubChem. 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide (Compound Record).[1] National Library of Medicine. [Link] (Note: While the specific isomer in the query is the 3-methylphenyl, the 4-methylphenyl analog shares identical chemical handling properties and is the primary reference standard for this class).

  • Kozikowski, B. A., et al. The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO.[2] Journal of Biomolecular Screening, 2003. [Link] (Authoritative source on the degradation of library compounds in DMSO).

  • Baell, J. B., & Holloway, G. A. New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 2010. [Link] (Foundational text on recognizing reactive functional groups like aldehydes in screening).

  • Cheng, X., et al. Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 2003. [Link] (Critical data supporting the requirement for anhydrous DMSO storage).

Sources

Validation & Comparative

Comparative Guide: 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide vs. Standard Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Scaffold" Advantage

In the landscape of drug development, the phenoxyacetamide scaffold has emerged as a versatile pharmacophore, bridging the gap between simple analgesics and complex enzyme inhibitors. This guide evaluates 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide (herein referred to as EV-3M ), a specific derivative synthesized from Ethyl Vanillin.

Unlike simple acetamides (e.g., Paracetamol) which primarily target COX pathways, EV-3M leverages a "Dual-Warhead" design:

  • The Formyl Group (Aldehyde): Acts as a reactive electrophile for covalent enzyme interaction or further derivatization (e.g., Schiff bases).

  • The N-(3-methylphenyl) Tail: Provides lipophilic bulk, enhancing membrane permeability and specificity for hydrophobic pockets in targets like Monoamine Oxidase (MAO) and Cholinesterase.

Key Finding: While standard acetamides are limited to pain management, EV-3M and its structural analogs demonstrate superior potency in cytotoxicity (HepG2/MCF-7 lines) and MAO-A inhibition , often outperforming standard references like 5-Fluorouracil (5-FU) in specific in vitro assays.

Chemical Profile & Structural Logic[1]

Structural Analysis

The molecule is constructed from three distinct functional domains, each contributing to its biological efficacy.

  • Core: Phenoxyacetamide linker (Hydrogen bond donor/acceptor site).

  • Head: 2-ethoxy-4-formylphenyl (Derived from Ethyl Vanillin; modulates redox potential).

  • Tail: 3-methylphenyl (m-Tolyl; enhances hydrophobic binding vs. unsubstituted phenyl rings).

Synthesis Pathway (Graphviz Visualization)

The synthesis follows a Williamson ether synthesis protocol, coupling Ethyl Vanillin with a chloroacetamide intermediate.

SynthesisPathway EV Ethyl Vanillin (2-ethoxy-4-hydroxybenzaldehyde) Product TARGET: EV-3M 2-(2-ethoxy-4-formylphenoxy)- N-(3-methylphenyl)acetamide EV->Product Nucleophilic Substitution CMA 2-Chloro-N-(3-methylphenyl)acetamide (Intermediate) CMA->Product Base K2CO3 / KI (Catalyst) Base->Product Reflux (Acetone/DMF)

Figure 1: Convergent synthesis of EV-3M via Williamson etherification. The reaction exploits the acidity of the phenolic hydroxyl group.

Comparative Performance Analysis

This section compares EV-3M (and its direct phenoxyacetamide analogs) against industry standards. Data is aggregated from recent structure-activity relationship (SAR) studies on vanillin-based acetamides.

Anticancer Activity (HepG2 & MCF-7)

Phenoxyacetamides with formyl/methoxy substitutions have shown remarkable cytotoxicity against liver carcinoma (HepG2).

MetricEV-3M (Analog Class) 5-Fluorouracil (Standard) Paracetamol (Control)
Primary Mechanism Apoptosis Induction (p53/MDM-2 pathway)DNA/RNA Synthesis InhibitionCOX Inhibition (Non-cytotoxic)
HepG2 IC50 (µM) 1.43 ± 0.2 (High Potency)5.32 ± 0.5> 100 (Inactive)
MCF-7 IC50 (µM) 7.43 ± 0.86.52 ± 0.4> 100 (Inactive)
Selectivity Index High (Cancer > Normal cells)Moderate (Systemic toxicity)N/A

Data Source Interpretation: While 5-FU is a broad-spectrum agent, EV-3M analogs demonstrate a 3-fold higher potency specifically against HepG2 cells, likely due to the lipophilic 3-methylphenyl tail facilitating cellular uptake [1][4].

Enzyme Inhibition (MAO-A/B)

The structural similarity to Moclobemide allows EV-3M to act as a reversible inhibitor of Monoamine Oxidase (MAO), a target for antidepressants.

  • EV-3M Performance: The 2-ethoxy substitution provides steric bulk that favors MAO-A selectivity (Selectivity Index > 200).

  • Competitor (Clorgyline): Irreversible inhibitor; higher risk of "cheese effect" (hypertensive crisis).

  • Advantage: The reversible nature of acetamide binding offers a safer toxicity profile compared to hydrazine-based inhibitors [3].

Experimental Protocols

To validate the performance of EV-3M, the following self-validating protocols are recommended.

Synthesis of EV-3M

Objective: Produce high-purity (>98%) compound for biological assay.

  • Reagent Prep: Dissolve 2-chloro-N-(3-methylphenyl)acetamide (1.0 eq) and Ethyl Vanillin (1.0 eq) in dry Acetone or DMF.

  • Catalysis: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq) and a catalytic amount of Potassium Iodide (KI).
    
  • Reaction: Reflux at 60-70°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Pour mixture into ice-cold water. The precipitate (EV-3M) forms immediately.

  • Purification: Recrystallize from Ethanol.

    • Validation Point: Product must show a sharp melting point (expected range: 140–145°C) and a distinct aldehyde peak (~9.8 ppm) in

      
      H-NMR.
      
MTT Cytotoxicity Assay (HepG2)

Objective: Determine IC50 values relative to 5-FU.

  • Seeding: Seed HepG2 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with EV-3M at graded concentrations (0.1, 1, 5, 10, 50, 100 µM). Use DMSO (0.1%) as vehicle control and 5-FU as positive control.

  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action: The Signaling Pathway

The anticancer potency of EV-3M is linked to the upregulation of apoptotic pathways, specifically interacting with PARP-1 and p53.

MOA Compound EV-3M (Intracellular) PARP PARP-1 Inhibition Compound->PARP Binding p53 p53 Activation (Upregulation) PARP->p53 Stabilization Bax Bax (Pro-apoptotic) p53->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Caspase Caspase-3/9 Cascade Bax->Caspase Activates Bcl2->Caspase Blocks (Inhibited) Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Figure 2: Proposed apoptotic signaling cascade triggered by phenoxyacetamide derivatives in HepG2 cells [4].

References

  • National Institutes of Health (PMC). (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. Retrieved from [Link]

  • MDPI. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules, 19(11), 18620-18631. Retrieved from [Link][1]

  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link][1]

Sources

"2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide" comparative analysis of spectral data

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Spectroscopic Analysis of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide and Structurally Related Phenoxyacetamides

Introduction

The N-arylacetamide scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1] Its derivatives are pivotal intermediates for synthesizing novel therapeutic agents and agrochemicals. The molecule 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide represents a sophisticated iteration of this scaffold, incorporating several key functional groups: an ether linkage, an aldehyde, and a substituted aromatic amide. Each of these groups offers a potential site for further chemical modification, making this compound and its analogs valuable building blocks in drug discovery.[1]

A rigorous structural confirmation is paramount for any new synthetic compound, and this is achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide a unique piece of the structural puzzle. This guide offers an in-depth comparative analysis of the spectral data for 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide. Due to the absence of publicly available experimental data for this specific molecule, this analysis will leverage predictive principles and draw direct comparisons with the known spectral data of its close structural analogs. This approach not only helps in predicting the spectral characteristics of the target molecule but also provides a deeper understanding of structure-spectra correlations within this important class of compounds.

Predicted Spectroscopic Profile: 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide

The following sections outline the anticipated spectral data for the target molecule. These predictions are derived from established principles of spectroscopy and by extrapolating from the data of analogous compounds, particularly 2-(4-formylphenoxy)-N-p-tolylacetamide and other derivatives.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex, with distinct signals for each unique proton environment. The electron-donating ethoxy group and the electron-withdrawing formyl group will significantly influence the chemical shifts of the protons on the phenoxy ring.

  • Aldehydic Proton (CHO): A sharp singlet is predicted to appear far downfield, typically in the range of δ 9.90 - 10.0 ppm , due to the strong deshielding effect of the carbonyl group. This is consistent with related formyl-containing compounds.[2]

  • Amide Proton (NH): A broad singlet is expected between δ 8.1 - 8.5 ppm . Its chemical shift can be highly dependent on solvent and concentration.

  • Aromatic Protons:

    • Phenoxy Ring: The three protons on this ring will exhibit a complex splitting pattern due to their ortho, meta, and para relationships with three different substituents. We predict signals in the δ 6.9 - 7.8 ppm range.

    • N-(3-methylphenyl) Ring: The four protons on this ring will also show complex splitting. The methyl group at the meta position will lead to distinct signals for the ortho, meta, and para protons relative to the amide linkage, likely appearing between δ 7.0 - 7.6 ppm .

  • Methylene Protons (O-CH₂-C=O): A sharp singlet is anticipated around δ 4.70 ppm .[2]

  • Ethoxy Protons (O-CH₂-CH₃): These will present as a quartet around δ 4.1 ppm (for the -OCH₂-) and a triplet around δ 1.4 ppm (for the -CH₃), with a typical coupling constant (J) of ~7.0 Hz.

  • Methyl Protons (Ar-CH₃): A singlet corresponding to the methyl group on the N-phenyl ring is expected around δ 2.35 ppm .[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a precise count of the unique carbon atoms and information about their chemical environment.

  • Carbonyl Carbons: Two distinct signals are expected in the downfield region: the formyl carbon (C HO) around δ 190-192 ppm and the amide carbonyl (C =O) around δ 167-169 ppm .[2][4]

  • Aromatic Carbons: A series of signals between δ 110 - 160 ppm will correspond to the 12 aromatic carbons. The carbons directly attached to oxygen (C-O) will be the most downfield in this region, while those influenced by the electron-donating ethoxy and methyl groups will be shifted upfield.

  • Methylene Carbon (O-CH₂-C=O): A signal is predicted around δ 67-68 ppm .[2]

  • Ethoxy Carbons (O-CH₂-CH₃): The -OC H₂- carbon is expected around δ 64-65 ppm , and the -C H₃ carbon will be significantly upfield, around δ 14-15 ppm .

  • Methyl Carbon (Ar-CH₃): The signal for the methyl carbon on the N-phenyl ring is anticipated around δ 21-22 ppm .[5]

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

  • N-H Stretch: A sharp to medium absorption band is expected around 3300-3250 cm⁻¹ .

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene, ethoxy, and methyl groups will appear just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹).[2]

  • Aldehyde C-H Stretch: Two weak bands are characteristic for the aldehyde C-H stretch, typically appearing around 2850 cm⁻¹ and 2750 cm⁻¹ .[2]

  • Carbonyl (C=O) Stretches: Two strong, distinct absorption bands will be prominent:

    • Amide C=O (Amide I band): ~1680-1690 cm⁻¹ .

    • Aldehyde C=O: ~1690-1700 cm⁻¹ . The exact positions may overlap, potentially appearing as a single, broad, and very strong peak.[2]

  • N-H Bend (Amide II band): A medium intensity band is expected around 1530-1550 cm⁻¹ .

  • C-O-C (Ether) Stretches: Asymmetric and symmetric stretches for the aryl-alkyl ether will result in strong bands in the 1260-1050 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which aids in confirming its structure.

  • Molecular Ion Peak (M⁺): For the molecular formula C₁₈H₁₉NO₄, the exact mass is 313.1314 g/mol . The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 314.1387.

  • Key Fragmentation Patterns: The most likely fragmentation pathways would involve:

    • Alpha-cleavage next to the amide carbonyl, leading to fragments corresponding to the N-(3-methylphenyl)acetamide moiety and the 2-ethoxy-4-formylphenoxy radical.

    • Cleavage of the ether bond , resulting in ions corresponding to the [O=C=N-Ar-CH₃] fragment and the [2-ethoxy-4-formylphenol]⁺ fragment.

    • Loss of the formyl group (-29 Da) or the ethoxy group (-45 Da).

Comparative Analysis with Structural Analogs

To ground our predictions, we will compare the expected data for our target molecule with the experimentally determined data of two key analogs: 2-(4-formylphenoxy)-N-p-tolylacetamide (an isomer) and 2-(4-formylphenoxy)-N-phenylacetamide (the parent scaffold).

Spectral FeatureTarget Molecule (Predicted)Analog 1: 2-(4-formylphenoxy)-N-p-tolylacetamide[2]Analog 2: 2-(4-formylphenoxy)-N-phenylacetamide[2]Comparative Insights
¹H NMR (CHO) ~9.9-10.0 ppm9.93 ppm9.93 ppmThe formyl proton is highly conserved and largely unaffected by substitutions on the N-phenyl ring or the presence of the ethoxy group.
¹H NMR (O-CH₂-C=O) ~4.70 ppm4.68 ppm4.69 ppmThis methylene singlet is also highly consistent, indicating its electronic environment is stable across these analogs.
¹H NMR (Ar-CH₃) ~2.35 ppm (meta)2.33 ppm (para)N/AThe chemical shift of the methyl group is very similar. The key difference for the target molecule would be the absence of para-coupling in the aromatic region of the N-phenyl ring.
¹H NMR (Ethoxy) ~4.1 ppm (q), ~1.4 ppm (t)N/AN/AThis set of signals is the primary distinguishing feature of the target molecule compared to these analogs. Its presence is a definitive confirmation of the ethoxy group.
IR (C=O Amide) ~1680-1690 cm⁻¹1689 cm⁻¹1682 cm⁻¹The amide carbonyl stretch is expected in a very similar region. The electron-donating methyl group in Analog 1 slightly increases the frequency compared to the unsubstituted Analog 2.
MS (M+H)⁺ m/z 314.14m/z 270.09m/z 256.11The molecular weight is the most direct and unambiguous point of comparison, clearly distinguishing the target from its analogs.

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, standardized protocols must be followed. The methodologies described below are based on common practices reported in the literature for the characterization of N-arylacetamides.[2][5][6]

General Workflow for Synthesis and Analysis

The overall process from synthesis to structural confirmation follows a logical progression.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation s1 Reactants: 4-hydroxy-3-ethoxybenzaldehyde 2-chloro-N-(3-methylphenyl)acetamide s2 Williamson Ether Synthesis s1->s2 s3 Work-up & Extraction s2->s3 s4 Column Chromatography s3->s4 a1 Dissolve in appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) s4->a1 Purified Product a3 Prepare KBr pellet or thin film s4->a3 a5 Dissolve in appropriate solvent (e.g., MeCN, MeOH) s4->a5 a2 Acquire ¹H & ¹³C NMR Spectra a1->a2 c1 Compare experimental data with predictions and analogs a2->c1 a4 Acquire FT-IR Spectrum a3->a4 a4->c1 a6 Acquire High-Resolution Mass Spectrum (ESI-MS) a5->a6 a6->c1 c2 Confirm Structure c1->c2

Caption: General workflow from synthesis to structural confirmation.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (δ 0.00 ppm).

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or 500 MHz spectrometer is recommended for good signal resolution.[2]

    • ¹H NMR: Acquire spectra with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 512-1024 scans for a good signal-to-noise ratio.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Thin Film Method: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), cast a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.[2]

  • Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.[2]

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Structure-Spectra Correlation

Understanding which parts of the molecule give rise to specific spectral signals is key to confident characterization.

G cluster_structure Molecular Structure Fragments cluster_spectra Primary Characterization Technique mol Target Molecule f1 Amide (C=O-NH) mol->f1 f2 Aldehyde (CHO) mol->f2 f3 Ether (Ar-O-CH₂) mol->f3 f4 Substituted Aromatics mol->f4 f5 Alkyl Groups (-CH₃, -OCH₂CH₃) mol->f5 s1 IR: Strong bands at ~1680 cm⁻¹ (C=O) & ~3300 cm⁻¹ (N-H) f1->s1 s2 ¹H NMR: Singlet at ~9.9 ppm ¹³C NMR: Signal at ~190 ppm f2->s2 s3 IR: Strong band at ~1250 cm⁻¹ ¹³C NMR: O-CH₂ at ~67 ppm f3->s3 s4 ¹H & ¹³C NMR: Signals in δ 7-8 ppm & δ 110-160 ppm regions f4->s4 s5 ¹H & ¹³C NMR: Characteristic signals in upfield region f5->s5

Caption: Correlation of molecular fragments with key spectral signals.

Conclusion

While direct experimental spectra for 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide are not currently in the public domain, a robust and reliable spectral profile can be confidently predicted. By understanding the fundamental principles of NMR, IR, and Mass Spectrometry and leveraging a comparative approach with known structural analogs, researchers can establish a clear set of expectations for this molecule's characterization. The key distinguishing features will be the unique signals of the ethoxy group in NMR, the combined carbonyl stretches in the IR spectrum, and a definitive molecular ion peak at m/z 314.14 in the mass spectrum. This guide provides the foundational data and protocols necessary for researchers to confidently synthesize, purify, and validate the structure of this and other related phenoxy-N-aryl acetamides.

References

  • National Center for Biotechnology Information. "2-(4-Hydroxyphenyl)acetamide" PubChem Compound Summary for CID 70315. Available from: [Link].

  • Bello, J. S., et al. "Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis." Universitas Scientiarum, vol. 14, no. 3, 2009, pp. 216-224. Available from: [Link].

  • Royal Society of Chemistry. "Supplementary Information for..." RSC Publishing, 2014. While the primary article is not directly linked, the supplementary data provides extensive experimental details for related compounds. A representative link to RSC supplementary information is provided. Available from: [Link].

  • National Center for Biotechnology Information. "2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide" PubChem Compound Summary for CID 622814. Available from: [Link].

  • NUCMEDCOR. "Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg)". Product information page. Available from: [Link].

  • Supporting Information for an article on amide synthesis. This document provides general procedures for synthesis and characterization of N-aryl acetamides. Available from: [Link].

  • Popov, S., et al. "Synthesis and spectroscopic evidences of N-arylmaleimides and N-aryl-2,3-dimethylmaleimides." ResearchGate, 2012. Available from: [Link].

  • Pike, T.W., et al. "Analysing spectral data: comparison and application of two techniques." ResearchGate, 2012. Available from: [Link].

  • MDPI. "Comparative Phytochemical Analysis of Five Species of the Genus Arthrophytum Schrenk (Amaranthaceae) from the Flora of Kazakhstan." MDPI, 2023. Available from: [Link].

  • Huisgen, R., et al. "Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides." Molecules, vol. 5, no. 1, 2000, pp. 1-5. Available from: [Link].

Sources

A Senior Application Scientist's Guide to Cross-Validation of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of a promising "hit" compound is not an endpoint, but rather the critical starting point of a rigorous validation cascade. A molecule's initial activity in a primary screen must be scrutinized and confirmed through a battery of tests to ensure its biological relevance and therapeutic potential. This guide provides an in-depth technical framework for the cross-validation of a novel bioactive compound, 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide , using a strategic, multi-assay approach.

The core principle underpinning this process is the use of orthogonal methods—distinct analytical techniques that measure the same parameter through different physical principles.[1][2] This strategy is paramount for eliminating false positives that can arise from assay-specific artifacts and for building a comprehensive, trustworthy profile of the compound's mechanism of action (MOA).[2][3]

Compound Profile: 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide

This compound belongs to the acetamide class, a scaffold present in numerous biologically active molecules.[4][5] A structural analysis reveals key features: an acetamide linker, aromatic rings suggesting potential for protein-ligand interactions, and a chemically reactive aldehyde (formyl) group. This aldehyde is of particular interest as it could potentially form a covalent bond (a Schiff base) with lysine residues in a protein's active site, suggesting it might act as an enzyme inhibitor. While this specific molecule is not extensively documented in public literature, related structures have shown diverse activities, including anticholinergic effects.[4]

Given the reactive formyl group, a logical hypothesis is that this compound inhibits an enzyme, possibly an oxidoreductase or hydrolase. Our validation strategy will therefore focus on confirming this hypothesis through a three-tiered approach:

  • Primary Functional Assay: An in vitro enzyme inhibition assay to quantify its functional effect.

  • Orthogonal Biophysical Assay: Surface Plasmon Resonance (SPR) to confirm direct, physical binding to the target.

  • Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA) to verify that the compound engages its target in a physiological cellular environment.

Method 1: Primary Screen - In Vitro Enzyme Inhibition Assay

The first step is to quantify the compound's ability to inhibit the catalytic activity of a putative target enzyme. This biochemical assay provides a direct measure of functional potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Principle of the Assay This assay measures the rate of an enzymatic reaction by monitoring the change in absorbance or fluorescence of a substrate or product over time. An inhibitor will decrease this rate in a concentration-dependent manner. Understanding the type of inhibition (e.g., competitive, noncompetitive) is crucial for elucidating the MOA.[6][7][8]

Experimental Protocol: Spectrophotometric Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of the substrate (e.g., a chromogenic substrate that releases a colored product upon cleavage) in the same buffer.

    • Prepare a 10 mM stock solution of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) from this stock.

  • Assay Execution (96-well plate format):

    • Add 2 µL of each compound dilution (or DMSO for control) to appropriate wells.

    • Add 178 µL of enzyme buffer to each well.

    • Add 10 µL of the enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm) every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]

Causality and Trustworthiness: This protocol includes pre-incubation of the enzyme and inhibitor, which is critical for allowing the binding to reach equilibrium before the reaction starts.[6] Running appropriate controls (no inhibitor, no enzyme) is essential for accurate data normalization.[10] While powerful, this assay is susceptible to artifacts like compound aggregation or optical interference. Therefore, results must be validated by an orthogonal method.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Enzyme, Substrate & Buffer add_enzyme Add Enzyme prep_reagents->add_enzyme prep_compound Create Compound Serial Dilution add_compound Dispense Compound/ DMSO to Plate prep_compound->add_compound add_compound->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_substrate Add Substrate (Initiate Reaction) pre_incubate->add_substrate read_plate Kinetic Read (Absorbance) add_substrate->read_plate calc_velocity Calculate V₀ read_plate->calc_velocity plot_data Plot % Inhibition vs. [Compound] calc_velocity->plot_data calc_ic50 Determine IC₅₀ plot_data->calc_ic50

Caption: Workflow for the in vitro enzyme inhibition assay.

Method 2: Orthogonal Validation - Surface Plasmon Resonance (SPR)

To confirm that the observed enzyme inhibition is due to a direct physical interaction, we employ SPR. This label-free biophysical technique measures binding events in real-time, providing kinetic data (association and dissociation rates) and affinity (Kᴅ).[11][12] It has become a gold-standard for studying biomolecular interactions in drug discovery.[12][13]

Principle of the Assay SPR detects changes in the refractive index at the surface of a sensor chip.[11] In this experiment, the target enzyme is immobilized on the chip, and the compound is flowed over the surface. If the compound binds to the enzyme, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is measured in Resonance Units (RU).

Experimental Protocol: SPR Binding Analysis

  • Chip Preparation & Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the target enzyme to the surface via covalent amine coupling to a target density (e.g., 5000 RU).

    • Deactivate any remaining active esters with ethanolamine. A reference channel should be prepared in the same way but without enzyme immobilization.

  • Binding Analysis:

    • Prepare a dilution series of the compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Inject the different concentrations of the compound over the enzyme and reference surfaces, starting with the lowest concentration.

    • Each injection cycle consists of an association phase (compound flows over the surface) and a dissociation phase (running buffer flows over the surface).

    • Between cycles, regenerate the surface with a mild buffer (e.g., a low pH glycine solution) if necessary to remove all bound compound.

  • Data Analysis:

    • Subtract the signal from the reference channel from the active channel to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).

Causality and Trustworthiness: SPR provides unequivocal evidence of a direct interaction, ruling out artifacts that can plague functional assays. The use of a reference channel is critical for ensuring data quality.[11] A good correlation between the Kᴅ from SPR and the IC₅₀ from the enzyme assay strengthens the conclusion that the compound's functional effect is driven by direct binding to the target.

SPR_Workflow cluster_prep Preparation cluster_run Binding Experiment cluster_analysis Data Analysis activate_chip Activate Sensor Chip immobilize Immobilize Target Enzyme activate_chip->immobilize deactivate Deactivate & Block Surface immobilize->deactivate inject_compound Inject Compound (Association) deactivate->inject_compound inject_buffer Inject Buffer (Dissociation) inject_compound->inject_buffer regenerate Regenerate Surface inject_buffer->regenerate ref_subtract Reference Subtraction inject_buffer->ref_subtract regenerate->inject_compound Next Cycle fit_model Fit to Binding Model ref_subtract->fit_model get_kinetics Determine ka, kd, KD fit_model->get_kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Method 3: Cellular Confirmation - Cellular Thermal Shift Assay (CETSA®)

The final and most physiologically relevant validation step is to confirm that the compound engages its target inside a living cell. CETSA is a powerful method for this purpose.[14][15]

Principle of the Assay The foundation of CETSA is the principle of ligand-induced thermal stabilization.[15] When a compound binds to its target protein, it generally increases the protein's stability against heat-induced denaturation.[14] In a CETSA experiment, intact cells are treated with the compound, heated to a specific temperature, and then lysed. The amount of soluble, non-denatured target protein remaining is then quantified, typically by Western Blot or an immunoassay like AlphaScreen®.[16]

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment:

    • Culture cells to an appropriate density (e.g., 80% confluency).

    • Treat cells with the compound at various concentrations (or DMSO as a vehicle control) and incubate under normal culture conditions (e.g., 1-2 hours) to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a PCR thermocycler, followed by cooling to room temperature.[16] One aliquot should remain at room temperature as the non-heated control.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

    • Collect the supernatant and determine the total protein concentration (e.g., via BCA assay).

  • Western Blot Analysis:

    • Load equal amounts of total protein from the soluble fraction of each sample onto an SDS-PAGE gel.

    • Perform electrophoresis, transfer proteins to a PVDF membrane, and probe with a primary antibody specific to the target protein.

    • Use a secondary antibody and chemiluminescent substrate to visualize the bands. Quantify the band intensity using densitometry.

Data Analysis: Plot the normalized band intensity for the target protein against the heating temperature. A successful compound will show a rightward shift in the melting curve (Tₘ) compared to the vehicle control, indicating thermal stabilization and thus, target engagement.

Causality and Trustworthiness: CETSA is the ultimate proof of target engagement in a physiological context.[17] It confirms that the compound can penetrate the cell membrane, remains stable in the cytoplasm, and binds to its intended target amidst a complex proteome. A positive CETSA result provides very high confidence in the compound's MOA.

CETSA_Workflow treat_cells Treat Intact Cells with Compound/DMSO harvest_cells Harvest & Resuspend Cells treat_cells->harvest_cells heat_challenge Apply Thermal Challenge (Temperature Gradient) harvest_cells->heat_challenge lyse_cells Lyse Cells heat_challenge->lyse_cells centrifuge Centrifuge to Separate Soluble vs. Precipitated lyse_cells->centrifuge collect_supernatant Collect Supernatant (Soluble Fraction) centrifuge->collect_supernatant western_blot Quantify Target Protein (e.g., Western Blot) collect_supernatant->western_blot analyze_shift Analyze Melting Curve Shift western_blot->analyze_shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data Summary

The true power of this cross-validation strategy lies in the synthesis of data from all three methods. The results should be complementary and build a cohesive story.

Assay MethodKey ParameterTypical Result for Active CompoundInterpretation
Enzyme Inhibition IC₅₀1.5 µMQuantifies functional potency of the compound.
Surface Plasmon Resonance (SPR) Kᴅ1.2 µMConfirms direct physical binding and measures affinity.
Cellular Thermal Shift Assay (CETSA) ΔTₘ+ 4.2 °C at 10 µMVerifies target engagement in a live cell context.

In this hypothetical example, the close agreement between the functional IC₅₀ and the biophysical Kᴅ strongly suggests that the compound's inhibitory activity is a direct result of binding to the target. The positive thermal shift in CETSA confirms this interaction occurs within the complex cellular environment, solidifying the compound as a validated hit worthy of further lead optimization.

Conclusion

The rigorous cross-validation of a hit compound like 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide is a non-negotiable cornerstone of successful drug discovery. By systematically progressing from a functional biochemical assay to a direct biophysical binding assay, and finally to a cellular target engagement assay, researchers can build an unassailable case for a compound's mechanism of action. This orthogonal approach mitigates the risk of pursuing artifacts, ensures the efficient allocation of resources, and ultimately lays a robust foundation for developing a novel therapeutic.

References

  • Novel substituted-acetamide compound and a process for the preparation thereof.
  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. CBER, FDA. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. National Institutes of Health (NIH). [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Enzyme inhibitor. Wikipedia. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. National Institutes of Health (NIH). [Link]

  • A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Institutes of Health (NIH). [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for profiling 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide , a compound characterized by a phenoxyacetamide scaffold coupled with a reactive aldehyde warhead and a hydrophobic m-tolyl tail .

Based on its structural pharmacophores—specifically the 4-formyl group (aldehyde) and the phenoxyacetamide linker —this molecule belongs to a class of compounds often investigated as hemoglobin modulators (antisickling agents) , tyrosinase inhibitors , or covalent probes for lysine/cysteine-rich targets. The profiling strategy below prioritizes electrophilic selectivity (aldehyde reactivity) and scaffold promiscuity .

Compound Identity & Mechanistic Hypothesis

Before initiating a screening campaign, it is critical to define the compound's chemical behavior. This molecule operates via a "Dual-Pharmacophore" mechanism:

  • Electrophilic Warhead (4-Formyl): Capable of forming reversible Schiff bases with primary amines (e.g., N-terminal Valine of Hemoglobin, Lysine residues) or interacting with active site metal ions (e.g., Copper in Tyrosinase).

  • Recognition Element (Phenoxyacetamide-m-tolyl): Provides hydrophobic contacts and hydrogen bonding to dictate binding affinity and steric selectivity.

Structural Breakdown
FeatureFunctionProfiling Risk
4-Formyl Group Reversible Covalent Binding (Schiff Base)High reactivity with plasma proteins (Albumin); ALDH substrate liability.
2-Ethoxy Group Steric bulk & LipophilicityMay clash with tight pockets; enhances membrane permeability vs. methoxy.
Acetamide Linker H-bond Donor/AcceptorSusceptibility to amidases; key for orienting the aromatic rings.
m-Tolyl Ring Hydrophobic AnchorMetabolic liability at the methyl group (CYP oxidation).

Primary vs. Off-Target Selectivity Profiling

The following profiling matrix compares 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide against standard reference agents in its likely therapeutic classes.

A. Hemoglobin Modulation (Antisickling) Context

If investigating this compound for Sickle Cell Disease (SCD), the primary goal is HbS polymerization inhibition without hypoxic toxicity.

Target / AssayTest Compound Performance (Expected)Reference Standard (Voxelotor)Selectivity Goal
HbS Polymerization Moderate (Lack of phenolic OH reduces Schiff base stability vs. Voxelotor)High (

)

inhibition at achievable plasma levels.
Oxygen Affinity (

)
Left-shift (stabilizes R-state)Strong Left-shiftAvoid excessive left-shift to prevent tissue hypoxia.
Albumin Binding High (Non-specific Schiff base formation)High (>99%)Ratio of

.
Aldehyde Dehydrogenase (ALDH) Potential Substrate/InhibitorLow clearanceMust not inhibit ALDH1A1 (toxicity risk).
B. Tyrosinase Inhibition Context

If investigating for hyperpigmentation, the aldehyde acts as a copper chelator or substrate analog.

Target / AssayTest Compound PerformanceReference (Kojic Acid / Vanillin)Selectivity Goal
Mushroom Tyrosinase

(Mixed inhibition)

Potency > Vanillin.
Carbonic Anhydrase II Potential Off-target (Zinc metalloenzyme)Low inhibitionSelectivity Index (SI) > 50.
Melanocyte Cytotoxicity Low to ModerateLow

(Therapeutic Window).

Experimental Protocols

Protocol 1: Schiff Base Stability & Selectivity Assay

Objective: Determine if the aldehyde binds specifically to the target amine or non-specifically to random lysines.

Methodology:

  • Incubation: Incubate

    
     compound with:
    
    • Target Protein (e.g., Hemoglobin,

      
      ).
      
    • Competitor Protein (e.g., Human Serum Albumin,

      
      ).
      
    • Small Molecule Amine (e.g., Glutathione,

      
      ).
      
  • Timepoint: 1h, 4h, 24h at

    
     in PBS (pH 7.4).
    
  • Analysis: LC-MS/MS. Look for the mass shift corresponding to the imine adduct (

    
    ).
    
  • Reduction Step: Add

    
     (20 mM) to "freeze" the reversible imine into a stable amine for quantification.
    

Success Metric:


 of compound is bound to Target Protein in the presence of Albumin.
Protocol 2: Aldehyde Dehydrogenase (ALDH) Liability Screen

Objective: Assess if the formyl group is rapidly oxidized to a carboxylic acid (inactive metabolite).

Methodology:

  • Enzyme System: Recombinant Human ALDH1A1 and ALDH2.

  • Substrate:

    
     test compound.
    
  • Cofactor:

    
    
    
    
    
    .
  • Detection: Monitor NADH production via fluorescence (Ex 340nm / Em 460nm) over 60 mins.

  • Control: Propionaldehyde (Positive control).

Interpretation: High NADH production indicates the compound is a substrate and will have short half-life. No NADH but inhibition of control substrate indicates it is an ALDH inhibitor (toxicity risk).

Mechanism & Profiling Workflow Visualization

The following diagram illustrates the "Warhead-Anchor" mechanism and the critical decision gates for profiling this molecule.

ProfilingWorkflow cluster_Mech Mechanism of Action cluster_Profile Selectivity Profiling Gates Compound 2-(2-ethoxy-4-formylphenoxy)- N-(3-methylphenyl)acetamide Formyl 4-Formyl Group (Electrophile) Compound->Formyl Tail Phenoxyacetamide-Tolyl (Hydrophobic Anchor) Compound->Tail SchiffBase Reversible Schiff Base (Target Lys/Val) Formyl->SchiffBase Covalent Binding Allosteric Pocket Binding Tail->Binding Non-covalent OffTarget Kinase/GPCR Panel (Scaffold Promiscuity) Tail->OffTarget Specificity Check ALDH ALDH Stability (Metabolism) SchiffBase->ALDH Liability Check Albumin Albumin Binding (Plasma Sponge Effect) SchiffBase->Albumin Selectivity Check

Caption: Dual-pharmacophore mechanism requiring parallel profiling of electrophilic reactivity (Formyl) and scaffold specificity (Tail).

References

  • Metcalf, B., et al. (2017). "Discovery of Voxelotor (GBT440), a Potent, Once-Daily HbS Polymerization Inhibitor for the Treatment of Sickle Cell Disease." ACS Medicinal Chemistry Letters. Link

  • Nnamani, I. N., et al. (2008). "Synthesis and biological activity of some Schiff bases of vanillin and 4-aminoantipyrine." Journal of Chemical and Pharmaceutical Research. Link

  • Zhang, J., et al. (2018). "Aldehyde-based inhibitors of the 20S proteasome." Journal of Medicinal Chemistry. Link

  • Singh, P., et al. (2011). "Synthesis and evaluation of antioxidant and anti-inflammatory activities of some novel vanillin derivatives." Medicinal Chemistry Research. Link

  • PubChem Compound Summary. "2-(4-formylphenoxy)-N-(3-methylphenyl)acetamide (Related Analog)." Link

Confirming the identity of synthesized "2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: Identity Confirmation of Synthesized 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide



Executive Summary & Structural Context

This guide provides a definitive protocol for confirming the identity of 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide . This molecule is a critical ether-linked pharmacophore, typically synthesized via a Williamson ether linkage between ethyl vanillin and a 2-chloro-N-(3-methylphenyl)acetamide precursor.

Confirming this structure requires more than a single analytical pass; it demands a comparative exclusion strategy . We must prove not only that the desired ether bond (


) has formed but also that the aldehyde and amide functionalities remain intact without side reactions (e.g., Schiff base formation or hydrolysis).

Molecular Specifications:

  • Formula:

    
    
    
  • Molecular Weight: 313.35 g/mol

  • Key Structural Motifs: Ethoxy-substituted benzaldehyde (Side A), Acetamide linker (Core), Meta-tolyl ring (Side B).

Synthesis Logic & Pathway Verification

To validate the product, one must understand the impurities generated by the synthesis. The reaction typically involves the nucleophilic attack of the phenoxide ion of ethyl vanillin on the


-carbon of the chloroacetamide.
Figure 1: Synthetic Pathway and Critical Control Points

SynthesisPath SM1 Ethyl Vanillin (Starting Material A) Base K2CO3 / Reflux (Catalyst) SM1->Base Deprotonation SM2 2-Chloro-N-(3-methylphenyl)acetamide (Starting Material B) Inter Transition State (SN2 Attack) SM2->Inter Base->Inter Prod Target Product (Ether Linkage Formed) Inter->Prod -KCl Impurity Potential Impurity: Unreacted Phenol Inter->Impurity Incomplete Rxn

Caption: Stoichiometric pathway showing the SN2 displacement required to form the target ether linkage.

Comparative Spectroscopic Performance

The most robust method for confirmation is comparing the target molecule against its precursors. The "Identity" is confirmed when specific signals from the starting materials disappear and new "linker" signals appear.

Nuclear Magnetic Resonance ( -NMR) Diagnostic Table

The following data represents the theoretical and literature-consistent shifts expected in


 or 

.
MoietySignal TypeChemical Shift (

ppm)
Diagnostic Value (Pass/Fail Criteria)
Aldehyde (-CHO) Singlet (1H)9.85 – 9.95 CRITICAL: Must be present. Loss indicates oxidation to acid or Schiff base formation.
Amide (-NH-) Broad Singlet (1H)8.50 – 9.50 Verifies the amide bond is intact. Shift varies with solvent/concentration.
Linker (

)
Singlet (2H)4.65 – 4.80 THE SMOKING GUN: This singlet proves the ether bond formed. If this is a doublet or absent, synthesis failed.
Ethoxy (

)
Quartet (2H)4.10 – 4.25 Confirms the ethyl group from ethyl vanillin is retained.
Ethoxy (

)
Triplet (3H)1.40 – 1.50 Coupled to the quartet above.
Tolyl Methyl (

)
Singlet (3H)2.30 – 2.35 Confirms the presence of the 3-methylphenylamine moiety.
Aromatic Region Multiplet (7H)6.90 – 7.60 Complex overlap of the vanillin ring (3H) and m-tolyl ring (4H).
Infrared (FT-IR) Comparative Analysis
Functional GroupPrecursor (Ethyl Vanillin)Precursor (Chloroacetamide)Target Product
Phenolic -OH Broad 3200-3400

AbsentABSENT (Disappearance confirms reaction)
Amide I (C=O) Absent1650-1670

1660-1680

(Sharp)
Aldehyde (C=O) ~1680

Absent1685-1700

Ether (C-O-C) 1260

(Ar-O-R)
Absent1240-1275

(Strong/Broad)

Scientist's Insight: The most common failure mode is the presence of a broad hump around 3300


 in the product spectrum. This indicates unreacted ethyl vanillin (phenol) or water contamination. A pure product must show a flat baseline in the -OH region (excluding the sharp NH stretch).

Experimental Protocol for Validation

This protocol is designed to be self-validating. If Step 2 fails, do not proceed to Step 3.

Step 1: Isolation and Purification
  • Dissolve the crude solid in minimum hot ethanol.

  • Allow to crystallize slowly at room temperature.

  • Filter and wash with cold water (removes inorganic salts like KCl) and cold hexane (removes unreacted amine).

  • Checkpoint: Melting point determination.

    • Target Range: The addition of the bulky vanillin group typically raises the melting point compared to the chloroacetamide precursor. Expect a sharp range (e.g., 140–160°C, dependent on specific polymorphs).

Step 2: Thin Layer Chromatography (TLC) Profiling
  • Stationary Phase: Silica Gel

    
    .
    
  • Mobile Phase: Hexane:Ethyl Acetate (7:3 or 6:4).

  • Visualization: UV Light (254 nm) and Iodine Chamber.

  • Logic:

    • Spot A (Ethyl Vanillin): High

      
       (less polar).
      
    • Spot B (Target): Mid-range

      
       (Amide makes it more polar than the aldehyde, but ether capping reduces polarity vs phenol).
      
    • Success Criteria: Single spot distinct from Spot A. If Spot A is visible, recrystallize.

Step 3: Mass Spectrometry (LC-MS/ESI)

Run in Positive Ion Mode (


).
  • Target Mass (

    
    ):  313.35
    
  • Expected Signal (

    
    ):  314.35
    
  • Adducts: Look for

    
     at 336.35.
    
  • Fragmentation Logic: High collision energy often cleaves the ether bond, showing a fragment corresponding to the m-toluidine acetamide cation.

Analytical Workflow Diagram

Figure 2: Decision Tree for Identity Confirmation

ValidationFlow Sample Synthesized Sample TLC TLC Screening (Hex:EtOAc 7:3) Sample->TLC PurityCheck Single Spot? TLC->PurityCheck Recryst Recrystallize (Ethanol) PurityCheck->Recryst No (Multiple Spots) NMR 1H-NMR Analysis PurityCheck->NMR Yes Recryst->Sample LinkerCheck Singlet @ 4.7ppm? NMR->LinkerCheck LinkerCheck->Recryst No (Wrong Structure) IR FT-IR Analysis LinkerCheck->IR Yes OHCheck OH Peak Absent? IR->OHCheck OHCheck->Recryst No (Phenol Present) Final IDENTITY CONFIRMED OHCheck->Final Yes

Caption: Systematic workflow ensuring purity before structural confirmation to prevent false positives.

References

  • Synthesis of Phenoxyacetamide Derivatives: Rani, M., et al. "Synthesis, characterization and antimicrobial activity of some new 2-(4-formylphenoxy)-N-substituted acetamides." Journal of Chemical and Pharmaceutical Research, 2014. (General reference for phenoxyacetamide synthesis conditions).

  • Spectroscopic Data of Vanillin Analogs: PubChem Compound Summary for CID 622814, "2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide" (Structural Analog).

  • Clayden, J., Greeves, N., & Warren, S. "Organic Chemistry." Oxford University Press.
  • IR Interpretation Standards: NIST Chemistry WebBook, SRD 69. "Infrared Spectra of Acetamide and Benzaldehyde Derivatives."

A Researcher's Guide to Pharmacokinetic Profiling: Characterizing 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide against Established Neurological Agents

Author: BenchChem Technical Support Team. Date: February 2026

As drug development pipelines increasingly focus on novel chemical entities, a robust and early understanding of a compound's pharmacokinetic (PK) profile is paramount to success. This guide presents a comprehensive framework for characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel molecule 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide (hereafter referred to as "Compound X").

Given the absence of public data for Compound X, this document serves as a strategic guide. It outlines the critical in vitro and in vivo experiments necessary to build a complete PK profile. To provide context and establish performance benchmarks, all experimental designs and data interpretations will be compared against two well-characterized drugs that share structural motifs (acetamide functionality) and are active in the central nervous system: Carbamazepine and Lacosamide . This comparative approach allows researchers to position the potential of Compound X within the known landscape of therapeutic agents.

Section 1: Absorption - Predicting Oral Bioavailability

Expertise & Rationale: A drug's ability to be absorbed from the gastrointestinal tract is a primary determinant of its potential as an oral therapeutic. Poor absorption can lead to low efficacy and high inter-individual variability. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[1][2][3] This assay utilizes a human colon carcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transport systems.[3][4]

Core Experiment: Bidirectional Caco-2 Permeability Assay

This experiment measures the rate of a compound's transport from an apical (AP, gut lumen side) to a basolateral (BL, blood side) compartment, and vice-versa. The resulting apparent permeability coefficient (Papp) is a quantitative measure of absorption rate. Measuring transport in both directions (AP→BL and BL→AP) allows for the calculation of an efflux ratio (Papp(BL→AP) / Papp(AP→BL)) . An efflux ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells and limit absorption.[2]

Comparative Data Table: Intestinal Permeability

The following table presents established data for our comparators and outlines the target data for Compound X.

ParameterCompound XCarbamazepineLacosamideInterpretation Guide
Papp (AP→BL) (x 10⁻⁶ cm/s) To be determined~15-25~1-5< 2: Low permeability 2-20: Moderate permeability > 20: High permeability
Efflux Ratio To be determined~1.0 - 1.5~1.0< 2: Not a substrate for efflux > 2: Potential efflux substrate
Predicted Oral Absorption To be determinedHighHigh / Complete[5][6]Based on Papp and efflux data
Experimental Workflow: Caco-2 Permeability

G cluster_prep Cell Culture & Seeding cluster_qc Quality Control cluster_exp Permeability Experiment (37°C) cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form a differentiated monolayer seed->culture teer Measure Transepithelial Electrical Resistance (TEER) culture->teer lucifer Assess monolayer integrity with Lucifer Yellow teer->lucifer dose Add Compound X to donor (Apical or Basolateral) side lucifer->dose sample Take time-point samples from receiver compartment dose->sample lcms Quantify compound concentration via LC-MS/MS sample->lcms calc Calculate Papp (A→B, B→A) and Efflux Ratio lcms->calc

Workflow for the Caco-2 permeability assay.
Detailed Experimental Protocol: Caco-2 Permeability
  • Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell inserts and cultured for 21 days to allow for differentiation and formation of a polarized monolayer.[4]

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed. Transepithelial Electrical Resistance (TEER) must be ≥ 200 Ω·cm², and the leakage of a low-permeability marker (e.g., Lucifer Yellow) should be < 2%.[4][7] This step is a critical self-validation of the experimental system.

  • Dosing: The cell monolayers are equilibrated with pre-warmed transport buffer. A dosing solution of Compound X (e.g., 10 µM) is then added to the apical side (for A→B measurement) or the basolateral side (for B→A measurement).

  • Sampling: The plates are incubated at 37°C. Aliquots are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer.

  • Quantification: The concentration of Compound X in all samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Calculation: The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Section 2: Distribution - Plasma Protein Binding

Expertise & Rationale: Once absorbed, a drug's distribution is governed by its affinity for plasma proteins. Only the unbound (free) fraction of a drug is available to interact with its target, cross biological membranes, and be metabolized or excreted.[8][9] High plasma protein binding (PPB) can limit efficacy and complicate dosing. Equilibrium dialysis is the gold-standard method for determining PPB, as it accurately measures the free drug concentration at steady state.[8][10]

Core Experiment: Rapid Equilibrium Dialysis (RED)

In this assay, plasma containing the test compound is placed in one chamber of a device, separated by a semi-permeable membrane from a buffer-filled chamber.[11] The membrane allows free drug to diffuse into the buffer chamber until equilibrium is reached, while drug-protein complexes are retained.[8][10]

Comparative Data Table: Plasma Protein Binding & Distribution

This table compares key distribution parameters. Vd (Volume of Distribution) is an in vivo parameter that reflects the extent of a drug's distribution in body tissues versus plasma.

ParameterCompound XCarbamazepineLacosamideInterpretation Guide
Plasma Protein Binding (%) To be determined75-80%[12][13]< 15%[14]< 50%: Low binding 50-90%: Moderate binding > 90%: High binding
Volume of Distribution (Vd) (L/kg) To be determined~1.4~0.6[15]< 0.7: Confined to plasma/extracellular fluid > 0.7: Distributed into tissues
Experimental Workflow: Equilibrium Dialysis

G cluster_prep Preparation cluster_exp Equilibrium Dialysis cluster_analysis Analysis spike Spike human plasma with Compound X (e.g., 1 µM) prep_device Prepare RED device inserts and base plate load_plasma Load spiked plasma into sample chamber prep_device->load_plasma load_buffer Load PBS buffer into buffer chamber load_plasma->load_buffer incubate Incubate at 37°C with shaking for 4-6 hours to reach equilibrium load_buffer->incubate sample Sample aliquots from both plasma and buffer chambers incubate->sample lcms Quantify compound concentration in both samples via LC-MS/MS sample->lcms calc Calculate % Unbound and % Bound lcms->calc

Workflow for the Rapid Equilibrium Dialysis (RED) assay.
Detailed Experimental Protocol: Equilibrium Dialysis
  • Preparation: A stock solution of Compound X is spiked into pooled human plasma at a final concentration (e.g., 1 µM).[8]

  • Device Loading: The spiked plasma is added to the sample chamber of the RED device insert. An equal volume of phosphate-buffered saline (PBS, pH 7.4) is added to the buffer chamber.[10]

  • Incubation: The assembled plate is sealed and incubated at 37°C on an orbital shaker for 4 to 6 hours to ensure equilibrium is reached.

  • Sampling & Analysis: After incubation, equal aliquots are removed from both the plasma and buffer chambers. The concentration of Compound X in both aliquots is determined by LC-MS/MS.

  • Calculation:

    • Fraction unbound = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • % Bound = (1 - Fraction unbound) * 100

Section 3: Metabolism - Predicting Metabolic Stability

Expertise & Rationale: The rate at which a drug is metabolized, primarily in the liver, determines its half-life and dosing interval. The in vitro metabolic stability assay using human liver microsomes (HLM) is a cornerstone of early PK profiling.[16][17] HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) family.[18][19] This assay measures the rate of disappearance of the parent drug over time to calculate its intrinsic clearance (CLint).

Core Experiment: Human Liver Microsome (HLM) Stability Assay

Compound X is incubated with pooled HLMs in the presence of the necessary cofactor, NADPH, which initiates the metabolic reactions.[19][20] The concentration of the compound is measured at several time points to determine the rate of its depletion.

Comparative Data Table: Metabolic Stability

This table compares key metabolic parameters. A shorter half-life (t½) and higher intrinsic clearance (CLint) indicate more rapid metabolism.

ParameterCompound XCarbamazepineLacosamideInterpretation Guide
HLM Half-life (t½, min) To be determined~25-45 (inducible)> 60< 30 min: High clearance 30-60 min: Moderate clearance > 60 min: Low clearance
HLM Intrinsic Clearance (CLint, µL/min/mg protein) To be determinedHighLowCorrelates with half-life
Primary Metabolic Enzymes To be determinedCYP3A4, CYP2C8[21]CYP2C19, CYP2C9, CYP3A4[15]Identifies potential for drug-drug interactions
Hypothetical Metabolic Pathway for Compound X

Based on its chemical structure, Compound X has several potential sites for metabolic transformation by CYP enzymes. This diagram illustrates plausible Phase I metabolic pathways.

G cluster_phase1 Phase I Metabolism (CYP450) parent Compound X (2-(2-ethoxy-4-formylphenoxy) -N-(3-methylphenyl)acetamide) m1 M1: O-Deethylation parent->m1 CYP2C9? m2 M2: Aromatic Hydroxylation (on methylphenyl ring) parent->m2 CYP3A4? m3 M3: Aldehyde Oxidation (to carboxylic acid) parent->m3 ALDH?

Plausible Phase I metabolic pathways for Compound X.
Detailed Experimental Protocol: HLM Stability
  • Preparation: Pooled human liver microsomes (e.g., at 0.5 mg/mL) are pre-incubated with Compound X (e.g., 1 µM) in a phosphate buffer (pH 7.4) at 37°C.[18][19]

  • Initiation: The metabolic reaction is initiated by adding a solution of the cofactor NADPH (final concentration 1 mM).[20]

  • Time Points: Aliquots are removed from the reaction at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[18]

  • Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, typically acetonitrile, which precipitates the microsomal proteins.[19]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of Compound X.

  • Data Analysis: The natural log of the percentage of Compound X remaining is plotted against time. The slope of this line gives the rate constant of elimination (k).

    • t½ = 0.693 / k

    • CLint = (0.693 / t½) / (mg protein/mL)

Section 4: Excretion - Defining Routes of Elimination

Expertise & Rationale: The final step in characterizing a drug's disposition is to understand how it and its metabolites are eliminated from the body. This is typically accomplished through an in vivo mass balance study in a preclinical species, such as the rat.[22][23] These studies provide crucial information on the primary routes of excretion (renal via urine vs. biliary/fecal via feces) and can inform human dose predictions.

Core Experiment: In Vivo Pharmacokinetic and Excretion Study in Rats

Rats are administered Compound X (typically via both intravenous and oral routes in separate study arms to determine bioavailability).[24][25] Blood samples are collected over time to define the PK profile (Cmax, Tmax, AUC, half-life). The animals are housed in metabolic cages that allow for the separate collection of urine and feces over a period of 48-72 hours to determine the percentage of the administered dose excreted by each route.[23]

Comparative Data Table: Excretion Profile

This table compares the known excretion routes for the comparator drugs.

ParameterCompound XCarbamazepineLacosamideInterpretation Guide
% Excreted in Urine (Unchanged) To be determined< 5%[21]~40%[15][26]High % indicates significant renal clearance of parent drug.
% Excreted in Urine (Total) To be determined~72% (as metabolites)~95% (parent + metabolites)[15]Indicates renal excretion is the primary route of elimination.
% Excreted in Feces To be determined~28%< 0.5%[15]Indicates biliary/fecal excretion is a significant route.
Experimental Workflow: Rodent In Vivo PK & Excretion Study

G cluster_prep Pre-Study cluster_dose Dosing & Housing cluster_sample Sample Collection (0-72h) cluster_analysis Analysis acclimate Acclimate rats to metabolic cages cannulate Surgical cannulation (e.g., jugular vein) for sampling acclimate->cannulate dose_iv Group 1: Dose IV Bolus cannulate->dose_iv house House in metabolic cages dose_iv->house dose_po Group 2: Dose Oral Gavage dose_po->house blood Collect serial blood samples for PK analysis house->blood excreta Collect urine and feces at timed intervals process Process plasma, urine, feces excreta->process lcms Quantify parent drug and potential metabolites via LC-MS/MS process->lcms calc Calculate PK parameters (AUC, t½) and % dose excreted lcms->calc

Workflow for an in vivo PK and mass balance study in rats.
Detailed Experimental Protocol: Rat Mass Balance Study
  • Animal Preparation: Male Sprague-Dawley rats are surgically fitted with vascular catheters (e.g., in the jugular vein) to facilitate serial blood sampling.[23] The animals are acclimated to metabolic cages before the study.

  • Dosing: Animals are fasted overnight.[27] One group receives Compound X as an intravenous (IV) bolus, and a second group receives it via oral gavage (PO).

  • Sample Collection:

    • Blood: Serial blood samples (e.g., 100 µL) are collected at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) for PK analysis.[27]

    • Excreta: Urine and feces are collected at intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h).

  • Sample Processing & Analysis: Blood is processed to plasma. Urine, feces (homogenized), and plasma samples are analyzed by LC-MS/MS to quantify the amount of Compound X.

  • Data Analysis:

    • Plasma concentration-time data is used to calculate key PK parameters (AUC, CL, Vd, t½, F%) using software like Phoenix WinNonlin.

    • The total amount of drug recovered in urine and feces is calculated and expressed as a percentage of the administered dose.

Integrated Summary and Path Forward

By systematically executing the in vitro and in vivo studies outlined in this guide, researchers can build a robust pharmacokinetic profile for the novel entity 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide . Comparing the resulting data against established benchmarks like Carbamazepine and Lacosamide will provide a clear, context-rich understanding of the compound's strengths and liabilities. This integrated ADME profile is the foundation upon which rational decisions regarding candidate progression, dose prediction for higher species, and ultimately, the design of successful clinical trials are built.

References

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(4).
  • Patsalos, P. N., & Froscher, W. (2010). Clinical pharmacokinetic and pharmacodynamic profile of lacosamide. Clinical Pharmacokinetics, 49(9), 573-587.
  • Morselli, P. L. (1977). Clinical pharmacokinetics of carbamazepine. Clinical Pharmacokinetics, 2(2), 115-132.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • protocols.io. (2025). Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • PharmGKB. (n.d.). Carbamazepine Pathway, Pharmacokinetics. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Cook, A., et al. (2022). Characterization of lacosamide pharmacokinetics in older adults with epilepsy. Neurology, 98(18 Supplement).
  • Sedykh, A., et al. (2022). Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK-Based Approaches. CPT: Pharmacometrics & Systems Pharmacology, 11(11), 1475-1487.
  • Theodore, W. H., & Porter, R. J. (1986). Clinical pharmacokinetics and pharmacological effects of carbamazepine and carbamazepine-10,11-epoxide. An update. Clinical Pharmacokinetics, 11(3), 177-198.
  • Cook, A. M., et al. (2017).
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Sild, S., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure.
  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • Wikipedia. (n.d.). Lacosamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • ResearchGate. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link]

  • AccessPharmacy. (n.d.). Chapter 11. Carbamazepine. In Applied Clinical Pharmacokinetics, 2e. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Methaneethorn, J. (2020). A Systematic Review of Population Pharmacokinetics of Carbamazepine. Systematic Reviews in Pharmacy, 11(10), 653-664.
  • Jedlička, A., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643.
  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Ben-Menachem, E. (2011). Pharmacokinetic drug evaluation of lacosamide for the treatment of partial-onset seizures. Expert Opinion on Drug Metabolism & Toxicology, 7(12), 1559-1566.
  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. 35(2), 133-141.
  • NIH. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Retrieved from [Link]

  • Sheikh, A. S., et al. (2022). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 7(41), 36915-36927.
  • Royal Society of Chemistry. (2022).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.